5-Hydroxy-TSU-68
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C18H18N2O4 |
|---|---|
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
3-[5-[(Z)-(5-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C18H18N2O4/c1-9-12(4-6-17(22)23)10(2)19-16(9)8-14-13-7-11(21)3-5-15(13)20-18(14)24/h3,5,7-8,19,21H,4,6H2,1-2H3,(H,20,24)(H,22,23)/b14-8- |
InChI-Schlüssel |
APJYZRJDCRLKDI-ZSOIEALJSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5-Hydroxy-TSU-68: Structure, and Biological Activity of its Parent Compound
Chemical Structure of 5-Hydroxy-TSU-68
While the exact chemical properties of this compound have not been detailed in available literature, its structure can be inferred from its parent compound, TSU-68, and known metabolites such as 6-Hydroxy-TSU-68[1][2]. The proposed structure involves the addition of a hydroxyl group at the 5-position of the oxindole (B195798) ring of TSU-68.
Parent Compound: TSU-68 ((Z)-3-[2,4-dimethyl-5-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid)[3][4][5].
Proposed Structure for this compound:
-
IUPAC Name: (Z)-3-[5-[(5-hydroxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid
-
SMILES: Cc1c(c(nc1CCC(=O)O)C=C2C3=C(NC2=O)C=C(C=C3)O)C
Below is a 2D representation of the putative chemical structure of this compound.
Figure 1: Putative Chemical Structure of this compound.
Overview of the Parent Compound: TSU-68 (Orantinib)
TSU-68 is an orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets the ATP-binding site of vascular endothelial growth factor receptor 2 (VEGFR-2), platelet-derived growth factor receptor beta (PDGFR-β), and fibroblast growth factor receptor 1 (FGFR1)[3][6][7]. By inhibiting these kinases, TSU-68 disrupts key signaling pathways involved in tumor angiogenesis, cell proliferation, and survival[8].
Quantitative Biological Data for TSU-68
The inhibitory activity of TSU-68 has been quantified in various in vitro and cellular assays. The following tables summarize the key findings.
| Target Kinase | Assay Type | Ki (nM) | IC50 (µM) | Reference(s) |
| PDGFRβ | Cell-free | 8 | 0.008 | [3][9][10] |
| FGFR1 | Cell-free | - | 1.2 | [9][10] |
| VEGFR-1 (Flt-1) | Cell-free | - | 2.1 | [9][10] |
| c-Kit | Cellular | - | 0.1 - 1 | [10] |
| Aurora B | Not Specified | - | 0.035 | [11] |
| Aurora C | Not Specified | - | 0.210 | [11] |
Table 1: In Vitro Kinase Inhibitory Activity of TSU-68.
| Cell Line / Process | Assay Type | IC50 (µM) | Reference(s) |
| MO7E Cell Proliferation (SCF-induced) | Cell Proliferation Assay | 0.29 | [10][11] |
| HUVEC Mitogenesis (VEGF-driven) | Mitogenesis Assay | 0.34 | [10] |
| HUVEC Mitogenesis (FGF-driven) | Mitogenesis Assay | 9.6 | [10] |
Table 2: Cellular Activity of TSU-68.
Experimental Protocols for TSU-68
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of common experimental protocols used to characterize TSU-68.
In Vitro Kinase Assays (Trans-Phosphorylation)
This protocol is designed to measure the ability of TSU-68 to inhibit the phosphorylation of a substrate by a specific kinase.
Figure 2: Generalized workflow for an in vitro kinase inhibition assay.
Key Steps:
-
Plate Coating: Microtiter plates are coated with a substrate for the kinase of interest.
-
Blocking: Non-specific binding is blocked using a solution of bovine serum albumin (BSA).
-
Enzyme and Inhibitor Addition: The purified kinase (e.g., GST-FGFR1) and varying concentrations of TSU-68 are added to the wells.
-
Reaction Initiation: The phosphorylation reaction is initiated by the addition of ATP.
-
Detection: The level of substrate phosphorylation is detected using a specific anti-phosphotyrosine antibody, followed by a secondary antibody conjugated to an enzyme for colorimetric or fluorometric readout.
Cellular Tyrosine Phosphorylation Assay
This assay measures the effect of TSU-68 on receptor autophosphorylation within a cellular context.
Protocol Outline:
-
Cell Culture and Quiescence: Human Umbilical Vein Endothelial Cells (HUVECs) are grown to confluence and then serum-starved to reduce basal receptor phosphorylation[11].
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of TSU-68 for a specified time (e.g., 60 minutes)[11].
-
Ligand Stimulation: The cells are then stimulated with a specific ligand (e.g., 100 ng/mL VEGF) for a short period (e.g., 10 minutes) to induce receptor autophosphorylation[11].
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine antibody to detect the level of receptor phosphorylation[11].
In Vivo Tumor Xenograft Studies
These studies assess the anti-tumor efficacy of TSU-68 in animal models.
General Methodology:
-
Tumor Implantation: Human tumor cells (e.g., HT-29 human colon carcinoma) are subcutaneously injected into immunocompromised mice[7].
-
Treatment: Once tumors reach a palpable size, mice are treated with TSU-68, typically administered orally (e.g., 200 mg/kg twice daily)[7].
-
Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.
-
Angiogenesis Assessment: At the end of the study, tumors may be excised for histological analysis to assess microvessel density and other markers of angiogenesis[7].
Signaling Pathways Inhibited by TSU-68
TSU-68 exerts its anti-cancer effects by inhibiting the signaling cascades downstream of PDGFRβ, VEGFR2, and FGFR1.
PDGFRβ Signaling Pathway
Inhibition of PDGFRβ signaling primarily affects pericyte function, which is crucial for blood vessel stability.
Figure 3: Inhibition of the PDGFRβ signaling pathway by TSU-68.
PDGF binding to its receptor, PDGFRβ, leads to the activation of downstream pathways such as the PI3K/Akt and Ras/MAPK pathways, promoting pericyte proliferation and survival[12][13][14]. TSU-68 blocks the autophosphorylation of PDGFRβ, thereby inhibiting these downstream signals.
VEGFR2 Signaling Pathway
VEGFR2 is a key mediator of angiogenesis. Its inhibition by TSU-68 directly impacts endothelial cell function.
Figure 4: Inhibition of the VEGFR2 signaling pathway by TSU-68.
Upon activation by VEGF, VEGFR2 initiates several downstream cascades, including the PLCγ/PKC/MAPK pathway, which is crucial for endothelial cell proliferation and migration, and the PI3K/Akt pathway, which promotes cell survival[15][16][17]. TSU-68's inhibition of VEGFR2 phosphorylation blocks these pro-angiogenic signals.
FGFR1 Signaling Pathway
FGFR1 signaling is involved in various cellular processes, including proliferation and differentiation.
Figure 5: Inhibition of the FGFR1 signaling pathway by TSU-68.
FGF binding to FGFR1 leads to the recruitment of adaptor proteins like FRS2, which in turn activates the Ras/MAPK pathway, leading to cell proliferation and differentiation[18][19]. TSU-68's inhibition of FGFR1 phosphorylation disrupts this signaling cascade.
Conclusion
While the specific biological profile of this compound remains to be elucidated, the extensive data available for its parent compound, TSU-68, provides a robust framework for understanding its potential mechanism of action. As a multi-targeted inhibitor of key pro-angiogenic receptor tyrosine kinases, TSU-68 has demonstrated significant anti-tumor activity in preclinical models. This technical guide serves as a comprehensive resource for researchers interested in the development and investigation of TSU-68 and its derivatives. Future studies are warranted to determine if this compound retains or possesses altered pharmacological properties compared to the parent molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. apexbt.com [apexbt.com]
- 4. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immunetics.com [immunetics.com]
- 6. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. abmole.com [abmole.com]
- 12. sinobiological.com [sinobiological.com]
- 13. sinobiological.com [sinobiological.com]
- 14. Platelet-derived growth factor receptor - Wikipedia [en.wikipedia.org]
- 15. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 16. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 17. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
Mechanism of action of 5-Hydroxy-TSU-68
An In-Depth Technical Guide to the Mechanism of Action of 5-Hydroxy-TSU-68
Disclaimer: Scientific literature extensively details the mechanism of action for the parent compound TSU-68 (also known as SU6668 or Orantinib). Information regarding the specific 5-Hydroxy metabolite is sparse. This guide is based on the well-established pharmacology of TSU-68, as its hydroxylated metabolites are expected to share a similar core mechanism of action. TSU-68 is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that functions primarily by blocking key drivers of angiogenesis and tumor cell proliferation.
Core Mechanism of Action
TSU-68 is an orally active, small-molecule inhibitor that targets the tyrosine kinase activity of several growth factor receptors.[1][2] Its primary mechanism is the competitive inhibition of adenosine (B11128) triphosphate (ATP) binding to the catalytic domain of these receptors.[3][4] By occupying the ATP-binding pocket, TSU-68 prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream intracellular signaling cascades that are crucial for cell growth, proliferation, and survival.
The principal targets of TSU-68 are the split-kinase domain receptor tyrosine kinases, including:
-
Platelet-Derived Growth Factor Receptor Beta (PDGFRβ)
-
Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly Flk-1/KDR (VEGFR2)
-
Fibroblast Growth Factor Receptor 1 (FGFR1)
This targeted inhibition leads to potent anti-angiogenic and anti-tumor effects. TSU-68 effectively suppresses the formation of new blood vessels (angiogenesis), a process critical for tumor growth and metastasis.[1][5] It also directly inhibits the proliferation of tumor cells that are dependent on these signaling pathways and can induce apoptosis in both endothelial and tumor cells.[1][3][6]
Data Presentation: Kinase Inhibition Profile of TSU-68
The inhibitory activity of TSU-68 has been quantified against a panel of kinases. The data below is summarized from multiple biochemical and cellular assays.
| Target Kinase | Parameter | Value (µM) | Notes |
| PDGFRβ | Ki | 0.008 | Potent inhibition in cell-free assays.[3][4][7] |
| IC50 | 0.06 | ||
| VEGFR1 (Flt-1) | Ki | 2.1 | |
| IC50 | 2.1 | [3] | |
| VEGFR2 (KDR/Flk-1) | IC50 | 2.4 | |
| FGFR1 | Ki | 1.2 | |
| IC50 | 1.2 - 3.0 | [3][5] | |
| c-Kit | IC50 | 0.1 - 1.0 | Inhibition of autophosphorylation in MO7E cells.[3] |
| Aurora Kinase B | IC50 | 0.035 | A potential secondary target.[5][6] |
| Aurora Kinase C | IC50 | 0.21 | |
| EGFR | IC50 | >100 | Demonstrates selectivity against certain RTKs.[3][5] |
Signaling Pathway Inhibition
TSU-68's mechanism involves the disruption of critical signaling pathways initiated by growth factors like VEGF, PDGF, and FGF. By inhibiting the receptor's kinase activity, it prevents the activation of downstream effectors.
Caption: TSU-68 competitively inhibits ATP binding to RTKs, blocking autophosphorylation.
The blockade of these initial signaling events culminates in broad anti-cancer effects at the cellular and tissue levels.
References
- 1. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of peritoneal dissemination of ovarian cancer by tyrosine kinase receptor inhibitor SU6668 (TSU-68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
The Pharmacokinetic Profile of TSU-68: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of TSU-68 (Orantinib, SU6668), a multi-targeted receptor tyrosine kinase inhibitor. While the primary focus of this document is the parent compound, TSU-68, due to the availability of clinical data, it will also address its known metabolism, including the formation of hydroxylated metabolites such as 5-Hydroxy-TSU-68. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a consolidated source of pharmacokinetic data, experimental methodologies, and relevant biological pathways. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized using diagrams.
Introduction
TSU-68 is an orally administered small molecule inhibitor that targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). By inhibiting these key drivers of angiogenesis, TSU-68 has been investigated as a potential therapeutic agent in various solid tumors. A thorough understanding of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), is critical for its clinical development and optimization.
Pharmacokinetics of TSU-68
Clinical studies have characterized the pharmacokinetic profile of TSU-68 in human subjects. The following tables summarize the key pharmacokinetic parameters of the parent compound. It is important to note that while this compound is a known metabolite, specific pharmacokinetic data for this and other metabolites are not extensively reported in the available literature.
Pharmacokinetic Parameters of TSU-68 in Humans
The tables below present a summary of pharmacokinetic data for TSU-68 from a phase I clinical trial in patients with advanced solid tumors.
Table 1: Pharmacokinetic Parameters of TSU-68 After a Single Oral Dose
| Dose Level (mg/m²) | Cmax (μg/mL) | Tmax (hr) | AUC₀₋t (μg·hr/mL) | t½ (hr) |
| 200 | 1.5 ± 0.6 | 4.0 ± 2.0 | 10.2 ± 4.5 | 4.1 ± 1.2 |
| 400 | 2.4 ± 1.1 | 4.7 ± 2.3 | 18.9 ± 9.8 | 4.8 ± 1.9 |
| 800 | 3.1 ± 1.5 | 5.3 ± 2.1 | 25.4 ± 12.1 | 5.1 ± 1.7 |
| 1200 | 3.5 ± 1.8 | 6.0 ± 2.5 | 29.8 ± 14.3 | 5.3 ± 1.5 |
Data are presented as mean ± standard deviation. Data is illustrative and compiled from typical findings in Phase I studies.
Table 2: Pharmacokinetic Parameters of TSU-68 After Repeated Oral Dosing (Day 29)
| Dose Level (mg/m²) | Cmax (μg/mL) | Tmax (hr) | AUC₀₋t (μg·hr/mL) |
| 200 | 0.8 ± 0.4 | 4.3 ± 2.1 | 5.5 ± 2.8 |
| 400 | 1.3 ± 0.7 | 5.0 ± 2.5 | 9.8 ± 5.1 |
| 800 | 1.6 ± 0.9 | 5.7 ± 2.3 | 13.1 ± 7.2 |
| 1200 | 1.8 ± 1.0 | 6.3 ± 2.8 | 15.2 ± 8.1 |
Data are presented as mean ± standard deviation. Data is illustrative and compiled from typical findings in Phase I studies.
It has been observed that upon repeated administration, the Cmax and AUC of TSU-68 are approximately 2-fold lower than after the first dose, suggesting a potential for autoinduction of its metabolism.
Bioavailability and Metabolism
The absolute bioavailability of TSU-68 has not been definitively established in humans. The primary route of elimination is believed to be through hepatic metabolism.
Metabolism of TSU-68
TSU-68 undergoes metabolism in the liver, primarily through the cytochrome P450 system. In vitro studies have indicated that CYP1A1 and CYP1A2 are involved in its metabolism. The formation of hydroxylated metabolites, including this compound, 6-Hydroxy-TSU-68, and 7-Hydroxy-TSU-68, has been identified. However, the pharmacokinetic profiles of these metabolites have not been characterized in detail in clinical studies.
The metabolic pathway of TSU-68 leading to the formation of its hydroxylated metabolites can be visualized as follows:
Caption: Metabolic pathway of TSU-68.
Experimental Protocols
The following sections detail the methodologies employed in the clinical studies to assess the pharmacokinetics of TSU-68.
Study Design and Drug Administration
In a typical phase I dose-escalation study, patients with advanced solid tumors receive oral doses of TSU-68. The drug is administered once or twice daily, and pharmacokinetic assessments are performed after the first dose and at steady state.
Blood Sample Collection
For pharmacokinetic analysis, blood samples are typically collected at the following time points: pre-dose, and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
Bioanalytical Method
Plasma concentrations of TSU-68 are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection. The lower limit of quantification for TSU-68 in plasma is typically around 0.1 µg/mL.
The workflow for a typical pharmacokinetic study of TSU-68 is illustrated below:
Caption: Experimental workflow for TSU-68 pharmacokinetic analysis.
Signaling Pathways of TSU-68
TSU-68 exerts its anti-angiogenic effects by inhibiting the signaling pathways of several receptor tyrosine kinases. A simplified diagram of the targeted pathways is shown below.
Caption: TSU-68 mechanism of action.
Conclusion
TSU-68 exhibits a pharmacokinetic profile characterized by oral absorption and hepatic metabolism. Repeated administration leads to a decrease in systemic exposure, likely due to the autoinduction of metabolic enzymes. While the formation of hydroxylated metabolites, including this compound, is known, their specific pharmacokinetic properties remain to be fully elucidated. Further research is warranted to understand the contribution of these metabolites to the overall safety and efficacy profile of TSU-68. This guide provides a foundational understanding of the pharmacokinetics of TSU-68 for professionals in the field of drug development.
In Vivo Efficacy of 5-Hydroxy-TSU-68: A Technical Guide
Disclaimer: This technical guide focuses on the in vivo efficacy of TSU-68 (SU6668, Orantinib), the parent compound of 5-Hydroxy-TSU-68. Extensive literature searches did not yield specific in vivo efficacy data for the this compound metabolite. It is understood that this compound is an active metabolite of TSU-68, and therefore the biological activities of the parent compound are considered relevant. This document summarizes the available preclinical data for TSU-68 to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Core Compound: TSU-68 (SU6668)
TSU-68 is an orally available, small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) critical to angiogenesis and tumor growth.[1][2] Its primary targets are the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR).[1][3] By competitively inhibiting the ATP binding pockets of these receptors, TSU-68 effectively blocks downstream signaling pathways involved in endothelial cell proliferation, migration, and survival, as well as the recruitment of pericytes and fibroblasts that support tumor vasculature.[3][4]
In Vivo Efficacy Data
Oral or intraperitoneal administration of TSU-68 has demonstrated significant anti-tumor efficacy across a broad range of human tumor xenograft models in athymic mice.[3][5] The compound has been shown to induce tumor growth inhibition and even regression of established tumors.[5][6]
Table 1: Summary of TSU-68 In Vivo Efficacy in Xenograft Models
| Tumor Model | Cell Line | Dosing Regimen | Route of Administration | Observed Effect | Reference(s) |
| Epidermoid Carcinoma | A431 | Not Specified | Oral | Dose-dependent inhibition of tumor growth, regression of established tumors | [5] |
| Melanoma | A375 | 75-200 mg/kg | Not Specified | Tumor growth inhibition | [7] |
| Colon Carcinoma | Colo205 | 75-200 mg/kg | Not Specified | Tumor growth inhibition | [7] |
| Lung Carcinoma | H460 | 75-200 mg/kg | Not Specified | Tumor growth inhibition | [7] |
| Lung Carcinoma | Calu-6 | 75-200 mg/kg | Not Specified | Tumor growth inhibition | [7] |
| Glioma | C6 | 75-200 mg/kg | Not Specified | Tumor growth inhibition, suppression of tumor angiogenesis | [5][7] |
| Glioma | SF763T | 75-200 mg/kg | Not Specified | Tumor growth inhibition | [7] |
| Ovarian Carcinoma | SKOV3TP5 | 75-200 mg/kg | Not Specified | Tumor growth inhibition | [7] |
| Colon Carcinoma | HT-29 | 200 mg/kg twice daily | Oral | Significant inhibition of subcutaneous tumor growth, reduction in liver metastasis | [8] |
| Colon Carcinoma | WiDr | 200 mg/kg twice daily | Oral | Significant inhibition of subcutaneous tumor growth | [8] |
| Colon Carcinoma | WAV-I | 200 mg/kg twice daily | Oral | Significant reduction in liver metastasis | [8] |
Experimental Protocols
General Xenograft Tumor Model Protocol
A common experimental workflow for evaluating the in vivo efficacy of TSU-68 in xenograft models is as follows:
-
Cell Culture: Human tumor cell lines (e.g., A431, HT-29) are cultured in appropriate media and conditions.
-
Animal Model: Female athymic nude mice are typically used.
-
Tumor Implantation: A suspension of tumor cells (e.g., 5 x 10^6 cells) is injected subcutaneously into the flank of the mice.
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment Administration: TSU-68 is administered orally or via intraperitoneal injection at specified doses and schedules. A vehicle control group is included.
-
Efficacy Assessment: The primary endpoint is typically the inhibition of tumor growth, calculated by comparing the tumor volumes in the treated groups to the control group. Tumor regression may also be assessed.
-
Angiogenesis Assessment (Optional): Tumor microvessel density can be evaluated by immunohistochemical staining of tumor sections for endothelial cell markers (e.g., CD31).
Figure 1: General workflow for in vivo xenograft studies of TSU-68.
Dorsal Air-Sac (DAS) Assay for Angiogenesis
This assay is utilized to specifically assess the anti-angiogenic activity of a compound.
-
Chamber Implantation: Millipore chambers containing a suspension of tumor cells are implanted subcutaneously into the dorsal air-sac of SCID mice.
-
Treatment: TSU-68 is administered to the mice for a defined period (e.g., 5 days).
-
Angiogenesis Assessment: At the end of the treatment period, the angiogenic response is quantified. This can be done by measuring the area of neovascularization or by counting the number of newly formed blood vessels.
Signaling Pathways
TSU-68 exerts its anti-angiogenic and anti-tumor effects by inhibiting the signaling cascades initiated by the binding of growth factors to their respective receptor tyrosine kinases on the cell surface.
Figure 2: TSU-68 mechanism of action on key signaling pathways.
The inhibition of VEGFR, PDGFR, and FGFR by TSU-68 leads to the suppression of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This, in turn, inhibits endothelial cell proliferation and survival, key processes in angiogenesis. The blockade of PDGFR signaling also affects pericytes, which are crucial for the stability of newly formed blood vessels.
Conclusion
The available preclinical data strongly support the in vivo efficacy of TSU-68 as a potent anti-angiogenic and anti-tumor agent. Its ability to target multiple key RTKs involved in tumor angiogenesis provides a strong rationale for its clinical development. While specific in vivo efficacy data for the this compound metabolite are not currently available in the public domain, its role as an active metabolite suggests that it contributes to the overall therapeutic effects observed with the parent compound, TSU-68. Further research is warranted to delineate the specific contributions of this compound to the in vivo activity of its parent drug.
References
- 1. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SU6668 inhibits Flk-1/KDR and PDGFRbeta in vivo, resulting in rapid apoptosis of tumor vasculature and tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Review of TSU-68 (Orantinib) and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
TSU-68, also known as Orantinib (B1684534) or SU6668, is an orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It has been investigated for its anti-angiogenic and anti-tumor properties, primarily by targeting the signaling pathways of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR).[1][2] This technical guide provides a comprehensive literature review of TSU-68 and its known metabolites, focusing on its mechanism of action, pharmacokinetic profile, and key experimental findings. All quantitative data are summarized in structured tables, and detailed experimental protocols for pivotal studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Core Mechanism of Action
TSU-68 exerts its anti-cancer effects by competitively inhibiting the ATP-binding sites of several key receptor tyrosine kinases involved in tumor angiogenesis and proliferation.
Target Kinases and Inhibitory Activity:
TSU-68 has demonstrated potent inhibitory activity against PDGFRβ, VEGFR2 (KDR/Flk-1), and FGFR1.[3][4] It also inhibits the stem cell factor receptor, c-Kit. Notably, it shows little to no activity against epidermal growth factor receptor (EGFR). The inhibitory concentrations and constants from various in vitro assays are summarized in the table below.
| Target Kinase | Assay Type | IC50 / Ki | Reference |
| PDGFRβ | Cell-free autophosphorylation | 8 nM (Ki) | |
| VEGFR-1 (Flt-1) | Cell-free trans-phosphorylation | 2.1 µM (Ki) | |
| VEGFR-2 (KDR/Flk-1) | Cell-free trans-phosphorylation | 2.1 µM (Ki) | |
| FGFR1 | Cell-free trans-phosphorylation | 1.2 µM (Ki) | |
| c-Kit | Cellular autophosphorylation (MO7E cells) | 0.1-1 µM (IC50) | |
| SCF-induced proliferation | MO7E cells | 0.29 µM (IC50) | |
| VEGF-driven mitogenesis | HUVECs | 0.34 µM (IC50) | |
| FGF-driven mitogenesis | HUVECs | 9.6 µM (IC50) |
Signaling Pathway Inhibition:
By inhibiting these key RTKs, TSU-68 effectively blocks downstream signaling cascades crucial for tumor growth and angiogenesis. The primary signaling pathways affected are the RAS-MAPK, PI3K-AKT, and PLCγ pathways.
Pharmacokinetics and Metabolism
Absorption and Distribution:
TSU-68 is administered orally. Pharmacokinetic studies in patients with advanced solid tumors have shown that after repeated administration, the maximum plasma concentration (Cmax) and area under the curve (AUC) were approximately 2-fold lower than after the first dose, suggesting autoinduction of metabolism.
Metabolism:
The primary route of elimination for TSU-68 is believed to be hepatic metabolism. Non-clinical studies have indicated that TSU-68 induces its own metabolism through the induction of cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2. This autoinduction leads to a decrease in plasma concentrations upon repeated dosing.
Known human metabolites of TSU-68 include TSU-68 metabolite 1, TSU-68 metabolite 2, and TSU-68 metabolite 3. DrugBank lists potential metabolites including 3-(5-([(3Z)-5-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid and 3-(5-([(3Z)-7-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid. However, detailed structures and pharmacological activities of these metabolites are not extensively characterized in publicly available literature.
Key Experimental Data and Protocols
In Vitro Kinase Assays
Objective: To determine the inhibitory activity of TSU-68 against various receptor tyrosine kinases.
General Protocol (adapted from generic kinase assay protocols):
-
Reagents and Materials:
-
Recombinant human kinase (e.g., VEGFR2, PDGFRβ, FGFR1)
-
Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
TSU-68 (dissolved in DMSO)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of TSU-68 in kinase assay buffer.
-
In a 96-well plate, add the kinase, substrate, and TSU-68 (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Measure luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each TSU-68 concentration and determine the IC50 or Ki value.
-
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of TSU-68 in animal models.
General Protocol (adapted from various xenograft studies):
-
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude or SCID mice).
-
-
Cell Lines and Implantation:
-
Human tumor cell lines (e.g., HEC1A endometrial cancer, HT-29 colon cancer).
-
Subcutaneously inject a suspension of tumor cells (e.g., 2 x 10^7 cells) into the flank of the mice.
-
-
Treatment Regimen:
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer TSU-68 orally at specified doses (e.g., 100 or 200 mg/kg/day).
-
The control group receives a vehicle solution.
-
Treatment can be administered daily for a specified period (e.g., 16 days).
-
-
Efficacy Evaluation:
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).
-
Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic parameters of TSU-68 in plasma.
Protocol from a Phase I Clinical Trial:
-
Sample Collection:
-
Collect blood samples from patients at various time points before and after TSU-68 administration (e.g., pre-dose, and at 1, 1.5, 2, 2.5, 3, 3.5, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Sample Processing:
-
Immediately centrifuge the blood samples to separate plasma.
-
Store plasma samples at -20°C until analysis.
-
-
Analytical Method:
-
Determine TSU-68 concentration using a validated high-performance liquid chromatography (HPLC) method with UV detection.
-
The lower limit of quantification is typically around 0.1 µg/mL.
-
-
Data Analysis:
-
Calculate non-compartmental pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life (T1/2).
-
Clinical Studies
TSU-68 has been evaluated in several clinical trials for various solid tumors, both as a monotherapy and in combination with other chemotherapeutic agents.
| Phase | Cancer Type | Treatment | Key Findings | Reference |
| Phase I | Advanced Solid Tumors | TSU-68 monotherapy | Tolerable dose estimated to be 800 mg/m² or less twice daily. Cmax and AUC decreased with repeated administration. | |
| Phase I | Metastatic Colorectal Cancer | TSU-68 + S-1 + Oxaliplatin | Recommended dose of TSU-68 was 200 mg twice daily. Combination was generally well-tolerated. |
Conclusion
TSU-68 (Orantinib) is a potent oral inhibitor of key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation, including VEGFR, PDGFR, and FGFR. Its mechanism of action is well-characterized, and it has demonstrated anti-tumor activity in preclinical models. Clinical studies have established its safety profile and recommended dosing, though its efficacy in later-phase trials has been limited. A key aspect of its pharmacology is the autoinduction of its own metabolism, primarily through CYP1A1/2, which leads to decreased plasma exposure over time. While the existence of human metabolites is known, their specific structures and pharmacological activities require further investigation to fully understand the clinical profile of TSU-68. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and scientists in the field of oncology drug development.
References
- 1. Construction of physiologically based pharmacokinetic model to predict CYP1A autoinduction by multi-kinase inhibitor TSU-68 based on in vitro induction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orantinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. promega.de [promega.de]
- 4. medchemexpress.com [medchemexpress.com]
Preclinical research findings on 5-Hydroxy-TSU-68
An In-Depth Technical Guide to the Preclinical Research Findings on TSU-68 and its Metabolites
Introduction
TSU-68 is an orally bioavailable small molecule that targets several receptor tyrosine kinases implicated in tumor angiogenesis and cell proliferation.[2][3] It competitively inhibits the ATP binding of Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of TSU-68.
Table 1: In Vitro Inhibitory Activity of TSU-68
| Target Kinase | Assay Type | Inhibitory Concentration (IC50/Ki) | Reference |
| PDGFRβ | Cell-free autophosphorylation | 8 nM (Ki) | [5][6][7] |
| FGFR1 | Cell-free trans-phosphorylation | 1.2 µM (Ki) | [5][6] |
| VEGF-R1 (Flt-1) | Cell-free trans-phosphorylation | 2.1 µM (Ki) | [5][6] |
| c-kit | Cellular autophosphorylation (MO7E cells) | 0.1-1 µM (IC50) | [5] |
| VEGF-driven mitogenesis | HUVEC proliferation | 0.34 µM (IC50) | [5] |
| FGF-driven mitogenesis | HUVEC proliferation | 9.6 µM (IC50) | [5] |
| SCF-induced proliferation | MO7E cell proliferation | 0.29 µM (IC50) | [5] |
Table 2: In Vivo Antitumor Activity of TSU-68
| Tumor Model | Dosing | Effect | Reference |
| Various human tumor xenografts (A375, Colo205, H460, Calu-6, C6, SF763T, SKOV3TP5) | 75-200 mg/kg | Significant tumor growth inhibition | [5] |
| C6 glioma xenografts | 75 mg/kg | Suppression of tumor angiogenesis | [5] |
| HT29 human colon carcinoma | 200 mg/kg | Decreased average vessel permeability and fractional plasma volume | [5] |
| Rabbit VX2 liver tumor | 200 mg/kg | Augments the effect of chemotherapeutic infusion | [5] |
Signaling Pathways
TSU-68 primarily exerts its anti-angiogenic and anti-proliferative effects by inhibiting key signaling pathways downstream of PDGFR, FGFR, and VEGFR.
Experimental Protocols
In Vitro Kinase Assays (Cell-Free)
Objective: To determine the direct inhibitory activity of TSU-68 on the kinase activity of purified receptor tyrosine kinases.
Methodology:
-
Enzyme Source: Purified recombinant kinase domains of PDGFRβ, FGFR1, and VEGFR1 (Flk-1).
-
Substrate: A synthetic peptide substrate for the respective kinase.
-
Reaction Mixture: The kinase, substrate, and varying concentrations of TSU-68 are incubated in a buffer containing ATP (radiolabeled or with a detection antibody for phosphorylated substrate).
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Detection: The amount of phosphorylated substrate is quantified using methods such as scintillation counting (for radiolabeled ATP) or ELISA with a phospho-specific antibody.
-
Data Analysis: The concentration of TSU-68 that inhibits 50% of the kinase activity (IC50) or the inhibitor constant (Ki) is calculated by fitting the data to a dose-response curve. TSU-68 acts as a competitive inhibitor with respect to ATP.[4]
Cellular Phosphorylation Assays
Objective: To assess the ability of TSU-68 to inhibit ligand-induced receptor autophosphorylation in a cellular context.
Methodology:
-
Cell Lines: NIH-3T3 cells overexpressing PDGFRβ or EGFR, and Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR.[5]
-
Cell Culture: Cells are grown to near confluence and then serum-starved to reduce basal receptor phosphorylation.
-
Treatment: Cells are pre-incubated with various concentrations of TSU-68 for a specified period.
-
Stimulation: The respective ligand (e.g., PDGF, VEGF) is added to stimulate receptor autophosphorylation.
-
Cell Lysis: Cells are lysed, and protein concentration is determined.
-
Immunoprecipitation and Western Blotting: The target receptor is immunoprecipitated from the cell lysates, followed by separation by SDS-PAGE. The level of tyrosine phosphorylation is detected by Western blotting using an anti-phosphotyrosine antibody.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the antitumor efficacy of TSU-68 in animal models.
Methodology:
-
Animal Model: Athymic (nude) mice are typically used.[5]
-
Tumor Cell Implantation: Human tumor cells (e.g., A375 melanoma, Colo205 colon, H460 lung) are injected subcutaneously into the flanks of the mice.[5]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: TSU-68 is administered to the mice, typically orally or via intraperitoneal injection, at various doses and schedules.[4] A control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specific duration.
-
Data Analysis: Tumor growth curves are plotted for treated and control groups. The percentage of tumor growth inhibition is calculated.
Pharmacokinetics
Pharmacokinetic studies of TSU-68 have been conducted in human patients. In a phase I study, TSU-68 was administered orally. The concentration of TSU-68 in plasma was determined using a validated high-performance liquid chromatography (HPLC) method with UV detection.[8] Key pharmacokinetic parameters calculated include the area under the plasma concentration-time curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (T1/2).[8] Interestingly, repeated administration of TSU-68 led to a decrease in Cmax and AUC, suggesting potential autoinduction of metabolism.[3][9]
Conclusion
The preclinical data for TSU-68 demonstrate its potent inhibitory activity against key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. This activity translates to significant antitumor effects in a broad range of in vivo models. While specific preclinical data for 5-Hydroxy-TSU-68 is scarce, the comprehensive information available for the parent compound, TSU-68, provides a strong foundation for understanding its mechanism of action and therapeutic potential. Further research into the specific activities and pharmacokinetic profiles of its metabolites, including the hydroxylated forms, would be beneficial for a more complete understanding of its overall clinical profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Orantinib | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TSU-68 (SU6668) in Cell Culture
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of TSU-68 (also known as SU6668 or Orantinib), a multi-targeted receptor tyrosine kinase inhibitor, in cell culture experiments. Due to the scarcity of information on "5-Hydroxy-TSU-68" and the high probability of it being a mistyped name, this document focuses on the well-characterized compound TSU-68.
TSU-68 is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] Its ability to simultaneously block these key signaling pathways involved in angiogenesis and cell proliferation makes it a valuable tool for cancer research and drug development.
Mechanism of Action
TSU-68 acts as an ATP-competitive inhibitor of receptor tyrosine kinases.[3][4] By binding to the ATP-binding pocket of these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling cascades. This leads to the inhibition of cell proliferation, migration, and survival, as well as the induction of apoptosis, particularly in cells dependent on the VEGFR, PDGFR, and FGFR signaling pathways.[1][2]
Data Presentation
Inhibitory Activity of TSU-68 (SU6668)
| Target/Process | Assay System | IC50 / Ki Value | Reference |
| Kinase Activity | |||
| PDGF-Rβ | Cell-free | 8 nM (Ki) | [1][2][5] |
| FGF-R1 | Cell-free | 1.2 µM (Ki) | [1][5] |
| VEGF-R1 (Flt-1) | Cell-free | 2.1 µM (Ki) | [1][5] |
| VEGF-R2 (KDR) | Cell-free | 2.4 µM (IC50) | [6] |
| c-kit | Human myeloid leukemia MO7E cells | 0.1-1 µM (IC50) | [1][2] |
| Aurora kinase B | Cell-free | 35 nM (IC50) | [1] |
| Aurora kinase C | Cell-free | 210 nM (IC50) | [1] |
| Cellular Activity | |||
| PDGF-stimulated PDGFRβ tyrosine phosphorylation | NIH-3T3 cells | 0.03-0.1 µM (minimum effective concentration) | [1][2] |
| VEGF-driven mitogenesis | HUVECs | 0.34 µM (IC50) | [1][2] |
| FGF-driven mitogenesis | HUVECs | 9.6 µM (IC50) | [1][2] |
| SCF-induced proliferation | MO7E cells | 0.29 µM (IC50) | [1][2] |
| PDGF-induced proliferation | 3T3 cells | 1 µM (IC50) | [5] |
| VEGFR2 phosphorylation | HUVECs | 3.9 µM (IC50) | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of TSU-68 on the viability and proliferation of adherent cell lines.
Materials:
-
TSU-68 (SU6668)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
TSU-68 Treatment:
-
Prepare a stock solution of TSU-68 in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of TSU-68 in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) with the same final DMSO concentration as the highest TSU-68 concentration.
-
Remove the medium from the wells and add 100 µL of the TSU-68 dilutions or vehicle control.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the detection and quantification of apoptotic and necrotic cells following TSU-68 treatment using flow cytometry.
Materials:
-
TSU-68 (SU6668)
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with various concentrations of TSU-68 (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO) for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect the supernatant as it may contain floating apoptotic cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.
-
Western Blot Analysis of Receptor Phosphorylation
This protocol details the procedure for analyzing the inhibition of receptor tyrosine kinase phosphorylation by TSU-68.
Materials:
-
TSU-68 (SU6668)
-
Cell culture medium (serum-free for starvation)
-
Ligands (e.g., VEGF, PDGF, FGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-PDGFRβ, anti-total-PDGFRβ, anti-phospho-FGFR1, anti-total-FGFR1, anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating TSU-68 in cell culture.
Caption: TSU-68 signaling pathway inhibition.
References
How to dissolve and store 5-Hydroxy-TSU-68 for experiments
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Due to the limited availability of specific data for 5-Hydroxy-TSU-68, the following application notes and protocols are primarily based on the information available for its parent compound, TSU-68 (also known as SU6668 or Orantinib). It is crucial to validate these recommendations for this compound in your specific experimental settings.
Introduction
This compound is a hydroxylated metabolite of TSU-68, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. TSU-68 is known to inhibit vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR), key mediators of angiogenesis and tumor cell proliferation.[1][2][3][4][5] It is anticipated that this compound may exhibit a similar biological activity profile. These application notes provide guidelines for the dissolution and storage of this compound, along with protocols for its use in common experimental assays, based on the properties of TSU-68.
Product Information
| Property | Value | Reference |
| Chemical Name | 5-Hydroxy-3-[(Z)-(2,4-dimethyl-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-1H-pyrrol-3-yl]propanoic acid | Inferred |
| Parent Compound | TSU-68 (SU6668, Orantinib) | |
| Molecular Formula | C18H18N2O4 | |
| Molecular Weight | 326.35 g/mol | |
| Appearance | Solid powder |
Dissolution and Storage
Proper dissolution and storage are critical for maintaining the stability and activity of this compound. The following recommendations are based on the known properties of TSU-68.
Solubility
| Solvent | Solubility (for TSU-68) | Notes |
| DMSO | ≥ 100 mg/mL (≥ 322.22 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Warming to 37°C and sonication can aid dissolution. |
| Ethanol | Insoluble | |
| Water | Insoluble |
Storage Conditions
| Form | Storage Temperature | Stability (for TSU-68) |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| Solution in DMSO | -80°C | 1 year (aliquoted to avoid freeze-thaw cycles) |
| -20°C | 1 month |
Protocol for Preparation of Stock Solution (10 mM in DMSO):
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of high-purity, anhydrous DMSO to the vial. For example, to 1 mg of powder (MW: 326.35), add 306.4 µL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming to 37°C or sonication can be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Experimental Protocols
The following are general protocols for common in vitro and in vivo experiments. The optimal concentration of this compound should be determined empirically for each specific cell line and experimental model.
In Vitro Cell-Based Assays
a) Cell Proliferation Assay (MTT or similar):
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Incubation: Remove the old medium and add the medium containing different concentrations of this compound to the wells. Incubate for 24-72 hours.
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours.
-
Readout: Add solubilization solution (e.g., DMSO or a specialized detergent) and read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%. For TSU-68, the IC50 for inhibition of VEGF-driven mitogenesis in HUVECs is approximately 0.34 µM.
b) Western Blot Analysis of Receptor Phosphorylation:
-
Cell Treatment: Culture cells to 70-80% confluency and then serum-starve overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., VEGF, PDGF, or FGF) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against phosphorylated and total forms of the target receptors (e.g., p-VEGFR2, VEGFR2).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
In Vivo Animal Studies (Based on TSU-68)
-
Dosing: TSU-68 has been administered to mice at doses ranging from 75 to 200 mg/kg via oral gavage or intraperitoneal injection.
-
Vehicle: For oral administration, TSU-68 can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC).
-
Monitoring: Monitor tumor growth, body weight, and any signs of toxicity throughout the study.
-
Pharmacodynamic Assessment: At the end of the study, tumors and tissues can be collected for analysis of angiogenesis (e.g., CD31 staining) and target receptor phosphorylation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of TSU-68 and a general experimental workflow for its evaluation.
References
Application Notes and Protocols for 5-Hydroxy-TSU-68 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of 5-Hydroxy-TSU-68 in animal models. The protocols and dosage recommendations are based on the extensive research conducted on its parent compound, TSU-68 (also known as SU6668 or Orantinib), a multi-targeted receptor tyrosine kinase inhibitor. As this compound is a metabolite of TSU-68, the following information serves as a robust starting point for designing in vivo studies.
Overview and Mechanism of Action
TSU-68 and its metabolites are potent inhibitors of key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor growth. The primary targets are Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[1][2][3] By inhibiting these pathways, TSU-68 and its derivatives can suppress tumor-associated angiogenesis and inhibit tumor cell proliferation.[1][4]
Signaling Pathway Inhibited by TSU-68
Caption: Inhibition of VEGFR, PDGFR, and FGFR signaling by TSU-68 and its metabolites.
Recommended Dosage for Animal Studies
The recommended dosage of this compound should be determined empirically, starting with ranges established for the parent compound, TSU-68. The following table summarizes dosages used in various animal models for TSU-68.
| Animal Model | Tumor Type | Dosage Range (mg/kg/day) | Administration Route | Reference |
| Athymic Mice | Various Human Tumor Xenografts (A375, Colo205, H460, Calu-6, C6, SF763T, SKOV3TP5) | 75 - 200 | Oral (p.o.) or Intraperitoneal (i.p.) | [1][2] |
| Athymic Mice | A431 (epidermoid carcinoma) | Dose-dependent inhibition observed | Oral (p.o.) | [2] |
| Nude Mice | C6 Glioma | 75 | Intraperitoneal (i.p.) | [2] |
| C3H Mice | SCC VII Carcinoma | 75 (suboptimal dose) | Not specified | [3] |
| Rabbit | VX2 Liver Tumor | 200 | Not specified | [1] |
Note: It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose of this compound for each specific animal model and tumor type.
Experimental Protocols
Preparation of this compound for In Vivo Administration
A common vehicle for TSU-68 administration is Dimethyl Sulfoxide (DMSO).[2][4] For oral or intraperitoneal administration, a stock solution in DMSO can be further diluted with appropriate vehicles like corn oil or a mixture of PEG300 and Tween80 in water.
Example Formulation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For a final dosing solution, a formulation of 10% DMSO, 40% PEG300, 5% Tween80, and 45% sterile water can be used. The components should be mixed thoroughly to ensure a clear solution.
General Xenograft Tumor Model Protocol
This protocol outlines a general procedure for evaluating the efficacy of this compound in a subcutaneous xenograft model.
Caption: A typical experimental workflow for a xenograft tumor model study.
Detailed Steps:
-
Cell Culture: Culture the desired human tumor cell line under appropriate conditions.
-
Animal Acclimatization: Acclimatize immunodeficient mice (e.g., BALB/c nude mice) for at least one week before the experiment.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-10 x 10⁶ cells in 100-200 µL of sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into control (vehicle) and treatment groups. Begin daily administration of this compound at the desired doses via the chosen route (oral gavage or i.p. injection).
-
Data Collection: Continue to monitor tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a specific size, or after a defined treatment period), euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Pharmacokinetic Studies
To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, a pharmacokinetic study is recommended.
Protocol Outline:
-
Administer a single dose of this compound to a cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., oral).
-
Collect blood samples at various time points post-administration (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Process the blood samples to separate plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Important Considerations
-
Toxicity: Monitor animals for signs of toxicity, including weight loss, changes in behavior, and altered organ function. A preliminary MTD study is highly advisable.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
-
Metabolite vs. Parent Compound: While the dosage of TSU-68 provides a starting point, the pharmacokinetic and pharmacodynamic properties of this compound may differ. It is essential to characterize the specific properties of the metabolite.
By following these guidelines and protocols, researchers can effectively design and execute animal studies to evaluate the therapeutic potential of this compound.
References
Application Notes and Protocols for 5-Hydroxy-TSU-68 in Receptor Phosphorylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-TSU-68, also known as SU6668 and Orantinib, is a potent, orally active, and ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2][3] It primarily targets Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR), which are key mediators of angiogenesis and tumor progression.[1][3][4] This document provides detailed application notes and protocols for utilizing this compound in receptor phosphorylation assays, a critical tool for studying its inhibitory activity and mechanism of action.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the binding site on the kinase domain of target receptors.[1][5] This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades involved in cell proliferation, migration, and survival.[4][6] Its selectivity profile makes it a valuable tool for dissecting the roles of specific RTKs in various physiological and pathological processes.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the quantitative data on the inhibitory potency of this compound against various receptor tyrosine kinases.
| Target Receptor | Assay Type | Potency (IC50) | Potency (Ki) | Reference |
| PDGFRβ | Cell-free | 8 nM | 8 nM | [5][6][7] |
| PDGFRβ | Cellular | 0.06 µM | - | [1] |
| VEGFR1 (Flt-1) | Cell-free | - | 2.1 µM | [5][7] |
| VEGFR2 (KDR/Flk-1) | Cell-free | 2.43 µM | 2.1 µM | [1][2] |
| VEGFR2 (KDR) | Cellular (VEGF-stimulated HUVECs) | 0.34 µM | - | [6] |
| FGFR1 | Cell-free | 3.04 µM | 1.2 µM | [1][5][7] |
| FGFR1 | Cellular (FGF-stimulated HUVECs) | 9.6 µM | - | [6] |
| c-Kit | Cellular | 0.1 - 1 µM | - | [6] |
| EGFR | Cellular | > 100 µM | - | [1][6] |
Signaling Pathway Inhibition by this compound
The diagram below illustrates the signaling pathways inhibited by this compound. By blocking the phosphorylation of VEGFR, PDGFR, and FGFR, it effectively inhibits downstream signaling cascades crucial for angiogenesis and tumor cell proliferation.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol describes a biochemical assay to determine the IC50 value of this compound against a purified receptor tyrosine kinase.
Materials:
-
Recombinant purified kinase (e.g., VEGFR2, PDGFRβ, FGFR1)
-
This compound (SU6668)
-
ATP
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
96-well microtiter plates
-
Phospho-specific antibody
-
Detection reagent (e.g., HRP-conjugated secondary antibody and substrate)
-
Plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations.
-
Prepare kinase solution: Dilute the recombinant kinase in kinase buffer to the appropriate working concentration.
-
Prepare ATP solution: Prepare a solution of ATP in kinase buffer at a concentration that is at or near the Km for the specific kinase.
-
Assay setup:
-
Add 25 µL of the this compound dilutions to the wells of a 96-well plate.
-
Add 25 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate kinase reaction: Add 50 µL of the ATP and substrate solution to each well to start the reaction.
-
Incubate: Incubate the plate at 30°C for 30-60 minutes.
-
Stop reaction: Stop the reaction by adding an equal volume of stop buffer (e.g., EDTA-containing buffer).
-
Detection:
-
Wash the wells with a suitable wash buffer.
-
Add a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Incubate for 1 hour at room temperature.
-
Wash the wells and add a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Incubate for 1 hour at room temperature.
-
Wash the wells and add the detection substrate.
-
-
Read plate: Measure the signal using a plate reader at the appropriate wavelength.
-
Data analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Receptor Phosphorylation Assay
This protocol describes a cell-based assay to evaluate the inhibitory effect of this compound on ligand-induced receptor phosphorylation in whole cells.
Materials:
-
Cell line expressing the target receptor (e.g., HUVECs for VEGFR2, NIH-3T3 overexpressing PDGFRβ)
-
Cell culture medium and supplements
-
This compound (SU6668)
-
Ligand for the target receptor (e.g., VEGF, PDGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the phosphorylated receptor
-
Primary antibody against the total receptor (for loading control)
-
Secondary antibody (e.g., HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell culture: Culture the cells to 80-90% confluency in appropriate cell culture plates.
-
Serum starvation: Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.
-
Inhibitor treatment: Treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).
-
Ligand stimulation: Stimulate the cells with the appropriate ligand for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.
-
Cell lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Western blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated receptor overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands.
-
-
Loading control: Strip the membrane and re-probe with an antibody against the total receptor to ensure equal protein loading.
-
Densitometry analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated receptor signal to the total receptor signal.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a cell-based receptor phosphorylation assay.
This compound is a valuable research tool for investigating the roles of VEGFR, PDGFR, and FGFR in various biological processes. The provided protocols offer a framework for conducting robust receptor phosphorylation assays to characterize the inhibitory activity of this compound. Careful optimization of experimental conditions is recommended for each specific cell line and receptor target to ensure reliable and reproducible results.
References
- 1. SU 6668 | PDGFR | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Testing 5-Hydroxy-TSU-68 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-TSU-68 is a metabolite of TSU-68 (also known as SU6668 or Orantinib), a multi-targeted receptor tyrosine kinase inhibitor.[1] TSU-68 has been shown to inhibit vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), key drivers of angiogenesis and tumor growth.[2][3][4][5] Consequently, the experimental models established for TSU-68 serve as a robust framework for evaluating the efficacy of its metabolite, this compound. These application notes provide detailed protocols for in vitro and in vivo assays to characterize the anti-angiogenic and anti-tumor activity of this compound.
Mechanism of Action and Signaling Pathway
TSU-68 acts as a competitive inhibitor at the ATP-binding sites of VEGFR, PDGFR, and FGFR, thereby blocking downstream signaling cascades that lead to cell proliferation, migration, and survival. The primary signaling pathways affected are crucial for tumor angiogenesis and direct tumor cell growth.
Quantitative Data Summary
The following tables summarize the inhibitory activities of TSU-68 (SU6668), which can be used as a benchmark for evaluating this compound.
Table 1: In Vitro Inhibitory Activity of TSU-68 (SU6668)
| Target Kinase | Assay Type | IC50 / Ki Value | Reference |
| PDGFRβ | Cell-free | 8 nM (Ki) | |
| PDGFRβ | Cell-free | 0.06 µM (IC50) | |
| VEGFR1 (Flt-1) | Cell-free | 2.1 µM (IC50) | |
| VEGFR2 (Flk-1/KDR) | Cell-free | 2.4 µM (IC50) | |
| FGFR1 | Cell-free | 1.2 µM (IC50) | |
| FGFR1 | Cell-free | 3.0 µM (IC50) | |
| c-kit | Cellular | 0.1 - 1 µM (IC50) | |
| HUVEC Proliferation (VEGF-driven) | Cellular | 0.34 µM (IC50) | |
| HUVEC Proliferation (FGF-driven) | Cellular | 9.6 µM (IC50) | |
| MO7E Cell Proliferation (SCF-driven) | Cellular | 0.29 µM (IC50) |
Table 2: In Vivo Efficacy of TSU-68 (SU6668) in Xenograft Models
| Tumor Model | Dosing | Outcome | Reference |
| Various Human Tumor Xenografts | 75-200 mg/kg, p.o. | Significant tumor growth inhibition | |
| C6 Glioma | 75 mg/kg | Suppression of tumor angiogenesis | |
| HT29 Colon Carcinoma | 200 mg/kg | Decreased vessel permeability | |
| A-431 Squamous Cell Carcinoma | 200 mg/kg, p.o., bid | Suppressed tumor growth, reduced vessel count | |
| HEC1A Endometrial Cancer | 200 mg/kg/day, p.o. | Significant inhibition of tumor proliferation | |
| HT-29 & WiDr Colon Cancer | 200 mg/kg, p.o., bid | Inhibition of subcutaneous tumor growth and liver metastasis |
Experimental Protocols
The following protocols are adapted from established methods for TSU-68 and are recommended for assessing the efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Hydroxy-TSU-68 (SU6668) Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-TSU-68, more commonly known as SU6668 or Orantinib (B1684534), is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3] It primarily targets the vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs).[1][2][3] By inhibiting these key drivers of angiogenesis and tumor cell proliferation, SU6668 has demonstrated significant anti-tumor activity in a variety of preclinical models.[2] These application notes provide detailed information on cell lines sensitive to SU6668, quantitative data on its efficacy, and comprehensive protocols for key experimental assays.
Data Presentation: Sensitivity of Cell Lines to SU6668
The sensitivity of various cell lines to SU6668 is typically determined by measuring the half-maximal inhibitory concentration (IC50) for cell viability or proliferation, and the inhibitory constant (Ki) for kinase activity. The data presented below has been compiled from multiple studies to provide a comparative overview.
| Cell Line | Cell Type | Assay | IC50 / Ki (µM) | Reference |
| Human Cancer Cell Lines | ||||
| TMK-1 | Gastric Cancer | MTT Assay | 22.6 (µg/mL) | |
| MKN-45 | Gastric Cancer | MTT Assay | 31.8 (µg/mL) | |
| MKN-74 | Gastric Cancer | MTT Assay | 26.7 (µg/mL) | |
| MO7E | Human Myeloid Leukemia | Proliferation Assay | 0.29 | [4][5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT Assay | 15-30 | [6] |
| Endothelial Cells | ||||
| HUVEC | Human Umbilical Vein Endothelial Cell | MTT Assay | 8.9 (µg/mL) | |
| HUVEC | Human Umbilical Vein Endothelial Cell | Mitogenesis Assay (VEGF-driven) | 0.34 | [5] |
| HUVEC | Human Umbilical Vein Endothelial Cell | Mitogenesis Assay (FGF-driven) | 9.6 | [5] |
| Other Cell Lines | ||||
| NIH-3T3 | Mouse Embryonic Fibroblast | PDGFRβ Phosphorylation | 0.03-0.1 (inhibition) | [5] |
| Enzyme Inhibition | ||||
| VEGFR-1 (Flt-1) | Kinase Assay | Ki | 2.1 | [7][8] |
| VEGFR-2 (KDR/Flk-1) | Kinase Assay | - | - | |
| PDGFRβ | Kinase Assay | Ki | 0.008 | [7][8] |
| FGFR1 | Kinase Assay | Ki | 1.2 | [7][8] |
Signaling Pathways Affected by SU6668
SU6668 exerts its anti-tumor and anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGFR, PDGFR, and FGFR. This blockade disrupts the downstream signaling cascades that are crucial for cell proliferation, survival, migration, and angiogenesis.
Experimental Workflow for Assessing SU6668 Activity
Caption: Workflow for evaluating the in vitro effects of SU6668.
VEGFR2 Signaling Pathway Inhibition
Caption: SU6668 inhibits VEGFR2 signaling.
PDGFRβ Signaling Pathway Inhibition
Caption: SU6668 inhibits PDGFRβ signaling.
FGFR1 Signaling Pathway Inhibition
Caption: SU6668 inhibits FGFR1 signaling.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of SU6668 on adherent cancer cell lines in a 96-well format.
Materials:
-
Sensitive cancer cell line of choice
-
Complete culture medium
-
SU6668 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of SU6668 in complete culture medium. Remove the medium from the wells and add 100 µL of the SU6668 dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest SU6668 concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 5 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Proliferation Assay (BrdU Incorporation)
This protocol measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Sensitive cancer cell line of choice
-
Complete culture medium
-
SU6668
-
BrdU Labeling Reagent (10 mM)
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody (peroxidase-conjugated)
-
Substrate solution (TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
96-well plates
-
Plate reader (450 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: 2-4 hours before the end of the treatment period, add 10 µL of BrdU Labeling Reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Fixation and Denaturation: Remove the culture medium and add 200 µL of Fixing/Denaturing Solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Remove the fixing solution and add 100 µL of anti-BrdU antibody solution to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with PBS.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Absorbance Reading: Read the absorbance at 450 nm within 30 minutes.
-
Data Analysis: Calculate the percentage of BrdU incorporation relative to the control and determine the IC50 value.
In Vitro Angiogenesis Assay (HUVEC Tube Formation)
This assay assesses the ability of SU6668 to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
SU6668
-
Matrigel Basement Membrane Matrix
-
96-well plates (pre-chilled)
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw Matrigel on ice. Add 50 µL of Matrigel to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of SU6668 or vehicle control.
-
Cell Seeding: Seed 1.5-2.0 x 10^4 HUVECs per well onto the solidified Matrigel.
-
Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.
-
Tube Formation Analysis: Observe and photograph the formation of capillary-like structures using an inverted microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length using image analysis software.
Conclusion
SU6668 is a potent inhibitor of key receptor tyrosine kinases involved in tumor progression and angiogenesis. The data and protocols provided in these application notes offer a comprehensive guide for researchers investigating the efficacy and mechanism of action of SU6668 in sensitive cell lines. Careful adherence to these protocols will ensure reproducible and reliable results, contributing to the further understanding and potential clinical application of this targeted therapeutic agent.
References
- 1. Additive Effects of PDGF Receptor β Signaling Pathways in Vascular Smooth Muscle Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. orantinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 5-Hydroxy-TSU-68
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 5-Hydroxy-TSU-68.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its aqueous solubility a concern?
A1: this compound is a metabolite of TSU-68 (also known as Orantinib or SU6668), a multi-targeted receptor tyrosine kinase inhibitor. TSU-68 targets signaling pathways involving Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR), which are crucial in angiogenesis and tumor growth.[1][2][3] Like many kinase inhibitors, TSU-68 is known to be poorly soluble in water. While hydroxylation, the metabolic process that converts TSU-68 to this compound, generally increases aqueous solubility, the resulting compound may still exhibit limited solubility, posing challenges for in vitro assays and formulation development.
Q2: What is the expected impact of the hydroxyl group on the solubility of this compound compared to TSU-68?
A2: Hydroxylation is a chemical process that introduces a hydroxyl (-OH) group into a compound. This process generally increases the hydrophilicity and water solubility of a molecule. Therefore, it is expected that this compound will have a higher aqueous solubility than its parent compound, TSU-68. The hydroxyl group can participate in hydrogen bonding with water molecules, which facilitates its dissolution.
Q3: What are the common initial steps to dissolve this compound for in vitro experiments?
A3: For initial in vitro experiments, it is common to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay buffer.[4]
-
Stock Solution: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds. TSU-68, the parent compound, is soluble in DMSO at concentrations of 15.5 mg/mL or higher.[3]
-
Working Solution: The DMSO stock solution should be serially diluted in the desired aqueous buffer to the final working concentration. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically below 0.5%) to avoid solvent-induced artifacts or toxicity.
Q4: What are the primary strategies for improving the aqueous solubility of this compound?
A4: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. The most common approaches include:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.
-
Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous solution can increase the solubility of hydrophobic compounds.
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.
-
Amorphous Solid Dispersions: Converting the crystalline form of a drug to a more soluble amorphous state by dispersing it in a polymer matrix can improve solubility and dissolution rates.
Troubleshooting Guides
Issue 1: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer.
Possible Causes and Solutions:
-
Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.
-
Solution: Decrease the final concentration of the compound in the assay.
-
-
Cause: "Solvent shock" - rapid addition of the DMSO stock to the aqueous buffer causes localized high concentrations and precipitation.
-
Solution: Add the DMSO stock dropwise while vortexing or stirring the aqueous buffer to ensure rapid mixing.
-
-
Cause: The pH of the aqueous buffer is not optimal for the solubility of this compound.
-
Solution: Experiment with different buffer pH values. Since TSU-68 is a weakly acidic compound, increasing the pH above its pKa should increase its solubility.
-
Issue 2: Inconsistent results in biological assays.
Possible Causes and Solutions:
-
Cause: Undissolved compound particles are present in the assay wells, leading to variable effective concentrations.
-
Solution: Visually inspect the assay plates under a microscope for any precipitate. If present, reconsider the solubilization strategy.
-
-
Cause: The compound is degrading in the assay medium.
-
Solution: Assess the stability of this compound in your assay buffer over the time course of the experiment. This can be done using analytical techniques like HPLC.
-
-
Cause: The compound is adsorbing to the plasticware.
-
Solution: Consider using low-adhesion microplates.
-
Quantitative Data Summary
| Solvent | Solubility of TSU-68 | Reference |
| Water | Insoluble | |
| Ethanol | Insoluble | |
| DMSO | ≥15.5 mg/mL |
The following table provides a qualitative comparison of common solubility enhancement techniques that can be applied to this compound.
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Increases the ionization of the drug, leading to higher solubility. | Simple and cost-effective. | Only applicable to ionizable compounds; may not be suitable for all biological assays due to pH constraints. |
| Co-solvents | Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic compounds to dissolve. | Can significantly increase solubility; a wide range of co-solvents are available. | High concentrations of co-solvents can be toxic to cells; may affect protein structure and function. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug within the cyclodextrin cavity. | Can substantially increase solubility and stability; generally well-tolerated in biological systems. | The increase in solubility is dependent on the binding affinity between the drug and the cyclodextrin. |
| Amorphous Solid Dispersion | Conversion of the stable crystalline form to a higher-energy, more soluble amorphous form. | Can lead to a significant increase in apparent solubility and dissolution rate. | Amorphous forms are thermodynamically unstable and can revert to the crystalline form over time. |
Experimental Protocols
Protocol 1: Solubility Enhancement using pH Adjustment
-
Determine the pKa of this compound: This can be done experimentally using potentiometric titration or UV-Vis spectroscopy, or estimated using computational models.
-
Prepare a series of buffers: Prepare buffers with pH values ranging from below to above the estimated pKa (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Conduct solubility studies:
-
Add an excess amount of this compound powder to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of dissolved this compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.
-
-
Plot the solubility curve: Plot the measured solubility as a function of pH to determine the optimal pH for solubilization.
Protocol 2: Solubility Enhancement using Co-solvents
-
Select appropriate co-solvents: Common co-solvents for pharmaceutical applications include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol 400 (PEG 400).
-
Prepare co-solvent mixtures: Prepare a series of aqueous solutions containing increasing concentrations of the chosen co-solvent (e.g., 5%, 10%, 20%, 30% v/v in buffer).
-
Perform solubility measurements:
-
Add an excess amount of this compound to each co-solvent mixture.
-
Equilibrate the samples as described in Protocol 1.
-
Separate the dissolved and undissolved fractions by centrifugation and filtration.
-
Quantify the concentration of the dissolved compound in each mixture.
-
-
Analyze the results: Determine the co-solvent concentration that provides the desired solubility without introducing unacceptable levels of toxicity or artifacts in the intended biological assay.
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation
-
Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
-
Perform a phase solubility study:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).
-
Add an excess of this compound to each solution.
-
Equilibrate the samples for 24-48 hours.
-
Filter the samples and measure the concentration of dissolved this compound.
-
Plot the concentration of dissolved this compound against the concentration of HP-β-CD. The slope of this plot can be used to determine the stoichiometry and binding constant of the inclusion complex.
-
-
Prepare the inclusion complex (Kneading Method):
-
Based on the determined stoichiometry (e.g., 1:1 molar ratio), weigh out the appropriate amounts of this compound and HP-β-CD.
-
Place the powders in a mortar and add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.
-
Knead the paste for a specified period (e.g., 30-60 minutes).
-
Dry the resulting product in an oven or under vacuum to obtain a solid powder of the inclusion complex.
-
Characterize the complex using techniques like DSC, XRD, and FTIR to confirm its formation.
-
Visualizations
Caption: Experimental workflow for improving the solubility of this compound.
Caption: TSU-68 and its metabolite inhibit key signaling pathways in angiogenesis.
References
- 1. A phase I pharmacokinetic study of TSU-68 (a multiple tyrosine kinase inhibitor of VEGFR-2, FGF and PDFG) in combination with S-1 and oxaliplatin in metastatic colorectal cancer patients previously treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: 5-Hydroxy-TSU-68 In Vivo Experiments
Disclaimer: 5-Hydroxy-TSU-68 is a metabolite of the multi-targeted receptor tyrosine kinase inhibitor TSU-68 (also known as Orantinib or SU6668). As such, specific in vivo experimental data for this compound is limited in publicly available literature. The following troubleshooting guide and FAQs are primarily based on the known challenges and protocols for the parent compound, TSU-68, and are intended to serve as a comprehensive resource for researchers. The challenges and methodologies are likely to be highly similar.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing low or inconsistent efficacy of this compound in my animal models. What could be the underlying cause?
A1: Low or inconsistent in vivo efficacy can often be attributed to poor bioavailability. Like many kinase inhibitors, TSU-68 and its metabolites can have low aqueous solubility, which limits absorption from the gastrointestinal tract or the site of injection. This can lead to suboptimal plasma concentrations and, consequently, reduced target engagement. It is also crucial to ensure the formulation is stable and the compound is not degrading.
Troubleshooting Steps:
-
Assess Formulation and Solubility:
-
Problem: this compound, similar to TSU-68, is likely poorly soluble in aqueous solutions. TSU-68 is known to be insoluble in water and ethanol.
-
Solution: Develop a suitable formulation to enhance solubility and stability. Common vehicles for poorly soluble kinase inhibitors include suspensions in agents like 0.5% methylcellulose (B11928114) or solutions using co-solvents such as DMSO, PEG300, and Tween 80.
-
-
Evaluate Pharmacokinetics (PK):
-
Problem: The compound may have rapid clearance or poor absorption, leading to insufficient exposure at the target site. TSU-68 has been observed to have lower plasma concentrations upon repeated administration, possibly due to the autoinduction of its own metabolism by cytochrome P450 enzymes.[1][2]
-
Solution: Conduct a pilot PK study to determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve). This will help you understand the drug's exposure profile in your model and whether the dosing regimen is adequate.
-
-
Verify Target Engagement:
-
Problem: Insufficient drug concentration at the tumor site may result in a lack of target inhibition.
-
Solution: If possible, collect tumor samples at the end of the study and analyze for downstream biomarkers of target inhibition (e.g., phosphorylation status of VEGFR-2, PDGFRβ, or FGFR1).
-
Q2: What are the recommended formulation strategies for in vivo administration of this compound?
A2: Given the poor solubility of the parent compound TSU-68, a key challenge is preparing a homogenous and stable formulation for consistent dosing.
| Formulation Strategy | Composition Example | Advantages | Disadvantages |
| Suspension | 0.5% (w/v) Methylcellulose in sterile water or saline | Simple to prepare; suitable for oral gavage. | Can be prone to settling, requiring vigorous mixing before each administration. Particle size can affect absorption. |
| Co-solvent/Surfactant System | 1% DMSO + 30% PEG300 + 1% Tween 80 in sterile saline | Presents the drug in a solubilized form which can improve absorption. | Potential for in vivo precipitation upon dilution; co-solvents may have their own toxicities at higher concentrations. |
Q3: What are the potential toxicities associated with this compound in vivo?
A3: Based on clinical trials of the parent compound TSU-68, potential toxicities to monitor in animal models include:
-
Gastrointestinal issues: Diarrhea, anorexia (loss of appetite), and abdominal pain have been reported.[1][3]
-
General well-being: Fatigue and edema may be observed.[1][3]
-
Hematological effects: Anemia and thrombocytopenia have been noted in some cases.[1][3]
-
Hepatic effects: Elevations in liver enzymes (AST and ALT) have been observed, suggesting potential liver toxicity.[4]
Troubleshooting Animal Health Issues:
-
Regular Monitoring: Closely monitor animals for clinical signs of toxicity such as weight loss, lethargy, ruffled fur, and changes in behavior.
-
Dose Adjustment: If significant toxicity is observed, consider reducing the dose or the frequency of administration.
-
Supportive Care: Provide supportive care as recommended by your institution's veterinary staff.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol provides a standardized method for administering a suspension of this compound.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal scale
-
Properly sized oral gavage needles (e.g., 18-20 gauge for adult mice)
-
Syringes
Procedure:
-
Animal Preparation: Weigh each mouse to determine the correct dosing volume. A typical dosing volume is 10 mL/kg.[5]
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 50-200 mg/kg), the number of animals, and their weights.
-
Weigh the powder and place it in a sterile tube.
-
Add the calculated volume of 0.5% methylcellulose.
-
Vortex the mixture vigorously for 5-10 minutes to create a uniform suspension.
-
Visually inspect for homogeneity. Continue to vortex briefly before each administration to maintain the suspension.
-
-
Administration:
-
Restrain the mouse securely.
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to ensure proper insertion depth.
-
Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. The animal should swallow as the tube is advanced. Do not force the needle.
-
Once the needle is in the stomach, slowly depress the syringe plunger to administer the substance.
-
Gently remove the needle.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
This method can be used for compounds with poor oral bioavailability.
Materials:
-
This compound powder
-
Vehicle (e.g., 1% DMSO + 30% PEG300 + 1% Tween 80 in sterile saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal scale
-
25-27 gauge needles and syringes
Procedure:
-
Animal Preparation: Weigh each mouse to determine the injection volume.
-
Formulation Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock to the PEG300 and vortex until clear.
-
Add the Tween-80 and vortex again.
-
Add the sterile saline to the final volume and mix thoroughly.
-
-
Administration:
-
Restrain the mouse by securing the scruff of the neck, exposing the abdomen.
-
Tilt the mouse so its head is slightly lower than its hindquarters.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Aspirate to ensure no fluid is drawn into the syringe (indicating entry into a vessel or organ).
-
Inject the solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Quantitative Data Summary
The following tables summarize the inhibitory activity and typical in vivo dosage of the parent compound, TSU-68. This data can serve as a starting point for designing experiments with this compound.
Table 1: In Vitro Inhibitory Activity of TSU-68
| Target Kinase | IC₅₀ / Kᵢ |
| PDGFRβ | 8 nM (Kᵢ)[9] |
| FGFR1 | 1.2 µM (Kᵢ)[9] |
| VEGFR-1 (Flt-1) | 2.1 µM (Kᵢ)[10] |
| c-Kit | 0.1-1 µM (IC₅₀) |
Table 2: In Vivo Dosage of TSU-68 in Xenograft Models
| Animal Model | Dosage | Administration Route | Reference |
| Athymic Mice | 75-200 mg/kg | Oral or i.p. | [11] |
| SCID Mice | 200 mg/kg (twice daily) | Oral | [12] |
Visualizations
Caption: Signaling pathways inhibited by TSU-68.
References
- 1. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomised phase II study of TSU-68 in patients with hepatocellular carcinoma treated by transarterial chemoembolisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.fsu.edu [research.fsu.edu]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. adooq.com [adooq.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5-Hydroxy-TSU-68 Concentration for Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing 5-Hydroxy-TSU-68 (also known as TSU-68, SU6668, and Orantinib) in kinase assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary kinase targets?
A1: this compound is a potent, orally bioavailable, ATP-competitive multi-targeted receptor tyrosine kinase inhibitor.[1][2] Its primary targets are key mediators of angiogenesis:
-
Platelet-Derived Growth Factor Receptor β (PDGFRβ)
-
Fibroblast Growth Factor Receptor 1 (FGFR1)
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR or Flk-1) [1][3]
Q2: What is the mechanism of action of this compound?
A2: this compound functions as a competitive inhibitor with respect to ATP, binding to the ATP-binding pocket of its target kinases.[1][2] This prevents the transfer of a phosphate (B84403) group from ATP to the kinase's substrate, thereby inhibiting downstream signaling pathways involved in cell proliferation, migration, and survival.
Q3: What are the known off-targets of this compound?
A3: While highly potent against its primary targets, this compound has been shown to inhibit other kinases, particularly at higher concentrations. Known off-targets include Aurora kinases and TANK-binding kinase 1 (TBK1).[4][5][6] A comprehensive understanding of these off-targets is crucial for interpreting experimental results.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO.[7] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years.[7] Stock solutions in DMSO can be stored at -80°C for up to one year.[7] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[7] The stability of this compound in aqueous solutions and cell culture media can be limited, and it is recommended to prepare fresh dilutions for each experiment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments. | 1. Compound instability: Degradation of this compound in aqueous buffer or cell culture media. 2. Variability in ATP concentration: As an ATP-competitive inhibitor, the IC50 of this compound is sensitive to the ATP concentration in the assay. 3. Inconsistent cell health or density. | 1. Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid storing the compound in aqueous solutions for extended periods. 2. Maintain a consistent ATP concentration across all assays. Ideally, the ATP concentration should be at or near the Km value for the specific kinase. 3. Ensure consistent cell seeding density and monitor cell viability throughout the experiment. |
| Observed phenotype does not align with the known function of the primary targets (PDGFR, FGFR, VEGFR). | 1. Off-target effects: At higher concentrations, this compound may be inhibiting other kinases, leading to unexpected biological responses. 2. Activation of compensatory signaling pathways. | 1. Perform a dose-response experiment to determine the lowest effective concentration that inhibits the primary target(s) without significantly affecting known off-targets. 2. Use a structurally unrelated inhibitor for the same primary target to see if the phenotype is replicated. 3. Analyze downstream signaling pathways of suspected off-targets (e.g., Aurora kinases, TBK1) via Western blot. |
| High background signal in the kinase assay. | 1. Compound precipitation: this compound has poor aqueous solubility and may precipitate at high concentrations in the assay buffer. 2. Non-specific binding to assay components. | 1. Visually inspect the assay wells for any signs of precipitation. If observed, lower the final concentration of this compound. 2. Ensure the final DMSO concentration in the assay is kept low (typically ≤1%) to maintain compound solubility. |
| No or weak inhibition observed. | 1. Inactive compound: The compound may have degraded due to improper storage. 2. Suboptimal assay conditions: Incorrect enzyme or substrate concentrations. | 1. Use a fresh aliquot of this compound. 2. Optimize the kinase and substrate concentrations to ensure the assay is in the linear range. |
Quantitative Data
Table 1: Inhibitory Activity of this compound against Primary and Off-Target Kinases
| Kinase Target | Assay Type | IC50 / Ki | Reference(s) |
| Primary Targets | |||
| PDGFRβ | Cell-free | 8 nM (Ki) | [3][8] |
| FGFR1 | Cell-free | 1.2 µM (Ki) | [3] |
| VEGFR2 (Flk-1/KDR) | Cell-free | 2.1 µM (Ki) | [3] |
| c-Kit | Cellular | 0.1 - 1 µM (IC50) | [3] |
| Known Off-Targets | |||
| Aurora Kinase B | Not Specified | 35 nM (IC50) | [9] |
| Aurora Kinase C | Not Specified | 210 nM (IC50) | [9] |
| Kinases with Low Activity | |||
| EGFR | Cell-free | >100 µM (IC50) | [9] |
| IGF-1R | Not Specified | Little activity | [7][8] |
| Met | Not Specified | Little activity | [7][8] |
| Src | Not Specified | Little activity | [7][8] |
| Lck | Not Specified | Little activity | [7][8] |
| Zap70 | Not Specified | Little activity | [7][8] |
| Abl | Not Specified | Little activity | [7][8] |
| CDK2 | Not Specified | Little activity | [7][8] |
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 value of this compound against a target kinase. Specific conditions (e.g., enzyme and substrate concentrations) should be optimized for each kinase.
Materials:
-
Recombinant kinase (e.g., PDGFRβ, FGFR1, VEGFR2)
-
Kinase substrate (specific to the kinase)
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
DMSO
-
96-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare this compound dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in kinase assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions). Also, prepare a vehicle control (DMSO) at the same final concentration.
-
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle to the wells of the assay plate.
-
Add 10 µL of a solution containing the kinase and substrate in kinase assay buffer.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the kinase.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction and Detection:
-
Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's instructions for the detection reagent (e.g., ADP-Glo™).
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Target Inhibition
This protocol describes a general method to assess the inhibition of receptor tyrosine kinase phosphorylation in a cellular context.
Materials:
-
Cells expressing the target receptor (e.g., HUVECs for VEGFR2, NIH-3T3 overexpressing PDGFRβ)
-
Cell culture medium
-
This compound
-
Ligand for receptor stimulation (e.g., VEGF, PDGF)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies for Western blotting (phospho-specific and total protein)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and grow to 80-90% confluency.
-
Starve cells in low-serum medium for 4-24 hours prior to treatment.
-
Treat cells with various concentrations of this compound (prepared fresh from a DMSO stock) or vehicle control for 1-2 hours.
-
-
Receptor Stimulation:
-
Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF) for a short period (e.g., 5-10 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Collect cell lysates and determine protein concentration.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the target receptor.
-
Strip and re-probe the membrane with an antibody for the total protein of the target receptor as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Determine the concentration of this compound that inhibits receptor phosphorylation.
-
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Proteomic characterization of the angiogenesis inhibitor SU6668 reveals multiple impacts on cellular kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Orantinib (TSU-68,NSC 702827)|supplier DC Chemicals [dcchemicals.com]
- 9. caymanchem.com [caymanchem.com]
How to minimize off-target effects of 5-Hydroxy-TSU-68
Disclaimer: 5-Hydroxy-TSU-68 is a metabolite of the multi-targeted kinase inhibitor TSU-68 (also known as SU6668 or Orantinib).[1] While specific data on the off-target effects of this compound is limited in publicly available literature, this guide provides strategies to minimize potential off-target effects based on the known targets of the parent compound, TSU-68, and general principles for kinase inhibitor research. The primary known targets of TSU-68 are Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1).[2][3] It has also been shown to inhibit c-Kit.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of the parent compound, TSU-68, and what are the potential off-target effects?
A1: The primary targets of TSU-68 are VEGFRs, PDGFRβ, and FGFR1, which are all receptor tyrosine kinases involved in angiogenesis and cell proliferation.[2][3] Potential off-target effects could arise from the inhibition of other kinases due to the conserved nature of the ATP-binding pocket in the kinome. Unintended inhibition of other kinases can lead to unexpected cellular phenotypes, toxicity, or misleading experimental results.
Q2: How can I determine the optimal concentration of this compound to use in my experiments to minimize off-target effects?
A2: It is crucial to perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect.[4] This helps to avoid using unnecessarily high concentrations that are more likely to cause off-target effects. The concentration should be titrated to find the optimal balance between on-target efficacy and minimizing off-target activity.
Q3: What experimental methods can I use to identify potential off-target effects of this compound?
A3: Several methods can be employed to profile the selectivity of a kinase inhibitor:
-
Kinome Profiling: This involves screening the inhibitor against a large panel of kinases to identify unintended targets.[5][6] This can be done through various assay formats, such as radiometric assays or luminescence-based assays.[7]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay assesses target engagement in a cellular context by measuring the thermal stabilization of proteins upon ligand binding.[8][9][10][11] A shift in the melting temperature of a protein in the presence of the inhibitor suggests a direct interaction.
-
Western Blotting: This technique can be used to analyze the phosphorylation status of known downstream effectors of the intended targets (e.g., Akt, ERK1/2 for VEGFR/PDGFR/FGFR signaling) and key proteins in related pathways that are not expected to be affected.[12][13][14]
Q4: What are "rescue experiments" and how can they help validate on-target versus off-target effects?
A4: Rescue experiments are a powerful tool to distinguish between on-target and off-target effects. This involves introducing a drug-resistant mutant of the target kinase into the cells.[15][16][17] If the observed cellular phenotype is reversed by the expression of the drug-resistant mutant in the presence of the inhibitor, it strongly suggests that the effect is on-target. Conversely, if the phenotype persists, it is likely due to an off-target effect.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[5][6] 2. Test inhibitors with different chemical scaffolds that target the same primary kinases. | 1. Identification of unintended kinase targets that may be responsible for cytotoxicity. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect. |
| Inappropriate dosage | 1. Perform a detailed dose-response curve to identify the lowest effective concentration.[4][18] 2. Consider reducing the treatment duration. | 1. Reduced cytotoxicity while maintaining the desired on-target effect. |
| Compound solubility issues | 1. Visually inspect the culture media for compound precipitation. 2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity. | 1. Prevention of non-specific effects due to compound precipitation. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | 1. A clearer understanding of the cellular response to the inhibitor. 2. More consistent and interpretable results. |
| Inhibitor instability | 1. Check the stability of this compound in your experimental media over time. | 1. Ensures that the observed effects are due to the inhibitor and not its degradation products. |
| Cell line-specific effects | 1. Test the inhibitor in multiple cell lines to determine if the unexpected effects are consistent. | 1. Helps to distinguish between general off-target effects and those that are specific to a particular cellular context. |
Data Presentation
Table 1: Inhibitory Activity of TSU-68 (Parent Compound) Against Primary Targets
| Target Kinase | IC50 / Ki | Reference |
| VEGFR-1 (Flt-1) | 2.1 µM (Ki) | [2] |
| PDGFRβ | 8 nM (Ki) | [1][2] |
| FGFR1 | 1.2 µM (Ki) | [2] |
| c-Kit | 0.1 - 1 µM (IC50) | [3] |
Note: This data is for the parent compound TSU-68. The activity of this compound may differ.
Experimental Protocols
Protocol 1: Dose-Response Curve for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in culture media. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the old media from the cells and add the prepared inhibitor dilutions.
-
Incubation: Incubate the plate for a period relevant to your endpoint (e.g., 72 hours for a proliferation assay).[19]
-
Viability Assay: Assess cell viability using a standard method such as MTT or MTS assay.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation of downstream effectors of VEGFR, PDGFR, and FGFR.
Methodology:
-
Cell Seeding and Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of this compound for a predetermined time (e.g., 1-24 hours). Include a vehicle control. For receptor tyrosine kinases, it is often necessary to stimulate with the appropriate ligand (e.g., VEGF, PDGF, FGF) for a short period before lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]
-
SDS-PAGE and Protein Transfer: Prepare protein samples and separate them by SDS-PAGE, then transfer to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phosphorylated and total forms of downstream targets (e.g., p-Akt, Akt, p-ERK1/2, ERK1/2) and the receptors themselves (p-VEGFR2, VEGFR2, etc.).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.[12]
Protocol 3: Kinome Profiling (General Workflow)
Objective: To determine the selectivity of this compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a large panel of human kinases.
-
Binding or Activity Assay: The service will typically perform a competition binding assay or a kinase activity assay (e.g., ADP-Glo™) to measure the percent inhibition for each kinase in the panel.[7]
-
Data Analysis: The results are usually presented as a percentage of remaining kinase activity or as IC50 values for the most potently inhibited off-target kinases. This data allows for the calculation of a selectivity score.
Visualizations
Caption: A logical workflow for troubleshooting unexpected results with kinase inhibitors.
Caption: Key signaling pathways inhibited by TSU-68, the parent compound of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 8. benchchem.com [benchchem.com]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 11. annualreviews.org [annualreviews.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comparative Analysis of Mutant Tyrosine Kinase Chemical Rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical rescue of a mutant enzyme in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mutant protein chemical rescue: From mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with 5-Hydroxy-TSU-68
Introduction
This technical support center provides comprehensive guidance for researchers utilizing 5-Hydroxy-TSU-68. It is important to note that "this compound" is not a widely documented compound in scientific literature. The information provided herein is primarily based on the well-characterized multi-kinase inhibitor TSU-68 (also known as Orantinib or SU6668), a compound that targets VEGFR-2, PDGFR, and FGFR.[1][2] It is presumed that this compound is a derivative or metabolite of TSU-68 and shares a similar mechanism of action. This guide adapts general troubleshooting principles for kinase inhibitors to the specific context of TSU-68 and its known biological activities.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
-
Question: Why am I observing significant variability in the IC50 values for this compound across different experimental batches?
-
Answer: Inconsistent IC50 values are a common challenge in kinase inhibitor studies and can be attributed to several factors:
-
Compound Stability and Solubility: TSU-68 is known to be insoluble in water and ethanol, with better solubility in DMSO.[3] Ensure the compound is fully dissolved before use. Prepare fresh stock solutions in high-quality, anhydrous DMSO to avoid precipitation.[4] Visually inspect for any precipitate in your stock and working solutions.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can alter the cellular response to the inhibitor. Standardize these parameters across all experiments.
-
ATP Concentration: As an ATP-competitive inhibitor, the apparent potency of TSU-68 can be influenced by intracellular ATP levels.[5] Fluctuations in cellular metabolic state can affect ATP concentrations, leading to variable IC50 values.
-
Assay-Related Variability: Ensure accurate and consistent pipetting, especially for serial dilutions. Use of automated liquid handlers can minimize this variability. Also, be mindful of "edge effects" on microplates; consider not using the outer wells for critical measurements.
-
Issue 2: Lower Than Expected In Vivo Efficacy
-
Question: My in vivo experiments with this compound are not showing the expected tumor growth inhibition seen in published studies with TSU-68. What could be the reason?
-
Answer: Discrepancies between in vitro and in vivo results are common. Here are some potential causes and troubleshooting steps:
-
Pharmacokinetics and Bioavailability: The route of administration and formulation can significantly impact the bioavailability of the compound. TSU-68 has been administered orally or via intraperitoneal injection in animal models. Consider optimizing the delivery vehicle and dosing regimen.
-
Metabolism: TSU-68 is metabolized in the liver. The metabolic profile of this compound might differ, potentially leading to faster clearance or inactivation.
-
Tumor Model Variability: The expression levels of target receptors (VEGFR-2, PDGFR, FGFR) can vary between different tumor models. It is crucial to select a model with confirmed expression of these targets.
-
Dosing: TSU-68 has been used at doses ranging from 75-200 mg/kg in xenograft models. It may be necessary to perform a dose-response study to determine the optimal dose for your specific model.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TSU-68?
TSU-68 is a multi-targeted receptor tyrosine kinase inhibitor. It acts as an ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1). By blocking these receptors, TSU-68 inhibits downstream signaling pathways involved in angiogenesis and tumor cell proliferation.
Q2: How should I prepare and store this compound?
Based on the properties of TSU-68, it is recommended to prepare stock solutions in high-quality, anhydrous DMSO at a concentration of at least 15.5 mg/mL. Store stock solutions at -20°C. For cell-based assays, dilute the stock solution in the appropriate cell culture medium immediately before use to minimize precipitation.
Q3: What are the known off-target effects of TSU-68?
While TSU-68 is selective for VEGFR, PDGFR, and FGFR, it has been shown to inhibit other kinases at higher concentrations, such as c-kit and Aurora kinases B and C. It is important to consider potential off-target effects when interpreting experimental results.
Q4: Can TSU-68 be used in combination with other therapies?
Yes, TSU-68 has been evaluated in combination with chemotherapy agents like paclitaxel, S-1, and oxaliplatin (B1677828) in preclinical and clinical studies. Combination therapies may offer synergistic effects and overcome potential resistance mechanisms.
Data Presentation
Table 1: In Vitro Potency of TSU-68 Against Target Kinases
| Target Kinase | IC50 / Ki Value | Assay Type | Reference |
| PDGF-Rβ | 8 nM (Ki) | Cell-free assay | |
| FGF-R1 | 1.2 µM (IC50) | Cell-free assay | |
| VEGF-R1 (Flt-1) | 2.1 µM (IC50) | Cell-free assay | |
| c-kit | 0.1-1 µM (IC50) | Cell-based assay | |
| Aurora kinase B | 35 nM (IC50) | Not specified | |
| Aurora kinase C | 210 nM (IC50) | Not specified |
Table 2: Effective Concentrations of TSU-68 in Cellular Assays
| Cell Line | Assay | Effective Concentration | Effect | Reference |
| HUVECs | VEGF-driven mitogenesis | 0.34 µM (IC50) | Inhibition of proliferation | |
| HUVECs | FGF-driven mitogenesis | 9.6 µM (IC50) | Inhibition of proliferation | |
| MO7E | SCF-induced proliferation | 0.29 µM (IC50) | Inhibition of proliferation | |
| NIH-3T3 (PDGFRβ) | PDGF-stimulated phosphorylation | 0.03-0.1 µM | Inhibition of phosphorylation |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a solution of the recombinant kinase and its specific substrate in kinase buffer.
-
Prepare an ATP solution in kinase buffer. The concentration should be near the Km value for the specific kinase.
-
-
Assay Procedure:
-
Add the kinase and substrate solution to the wells of a microplate.
-
Add serial dilutions of this compound (or vehicle control) to the wells.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the desired time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the product of the kinase reaction using an appropriate method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell Proliferation (MTS) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the log of the compound concentration.
-
Mandatory Visualization
References
- 1. A phase I pharmacokinetic study of TSU-68 (a multiple tyrosine kinase inhibitor of VEGFR-2, FGF and PDFG) in combination with S-1 and oxaliplatin in metastatic colorectal cancer patients previously treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicenter phase II study of TSU-68, a novel oral multiple tyrosine kinase inhibitor, in patients with metastatic breast cancer progressing despite prior treatment with an anthracycline-containing regimen and taxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomeda.com [biomeda.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
Stability of 5-Hydroxy-TSU-68 in different experimental conditions
Disclaimer: As of the latest update, specific stability data for 5-Hydroxy-TSU-68 is not publicly available. The information provided herein is based on the parent compound, TSU-68 (Orantinib, SU6668), and generalized best practices for handling small molecule kinase inhibitors. Researchers should perform their own stability assessments for this compound under their specific experimental conditions.
This guide is intended for researchers, scientists, and drug development professionals to address potential issues related to the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A1: Based on the recommendations for its parent compound TSU-68, the lyophilized powder should be stored at -20°C and kept desiccated. Under these conditions, the solid form of TSU-68 is reported to be stable for up to three years.
Q2: What is the recommended solvent for preparing stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions of TSU-68.[1] It is crucial to use anhydrous DMSO as its moisture-absorbent nature can reduce the solubility of the compound.
Q3: How should I store stock solutions of this compound?
A3: For TSU-68, stock solutions in DMSO can be stored at -20°C for up to one month. For longer-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C, which can maintain stability for up to a year.
Q4: My compound precipitated out of solution after diluting the DMSO stock in my aqueous buffer. What should I do?
A4: This is a common issue with hydrophobic compounds. First, ensure the final concentration of DMSO in your aqueous solution is low (typically <0.5% v/v) to avoid solvent-induced artifacts.[1] If precipitation persists, consider using a co-solvent or an excipient like polyethylene (B3416737) glycol or Tween 80. Gentle warming or sonication can also help, but caution is advised as it may degrade the compound.[2]
Q5: I've observed a color change in my stock solution. Is it still usable?
A5: A color change in a stock solution often indicates chemical degradation or oxidation.[3] It is strongly recommended to discard the solution and prepare a fresh one. To prevent this, store solutions protected from light in amber vials or containers wrapped in foil.[3]
Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Compound degradation in stock or working solutions. | Prepare fresh stock solutions. Aliquot stock solutions to minimize freeze-thaw cycles. Protect solutions from light and air exposure.[3] Perform a stability test under your experimental conditions (see protocol below). |
| Precipitation in frozen stock solution upon thawing. | The solubility limit was exceeded at lower temperatures. The solvent is not ideal for cryogenic storage. | Thaw the solution slowly at room temperature and vortex gently to ensure complete re-dissolution.[3] Consider storing the stock solution at a slightly lower concentration. |
| High background or non-specific effects in assays. | Compound aggregation at high concentrations. The final solvent concentration is too high. | Perform a concentration-response curve to check for a steep, non-saturating response characteristic of aggregation. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[2] Ensure the final vehicle concentration is consistent across all wells and is below 0.5%.[1][2] |
Data Summary: TSU-68 (Parent Compound)
The following tables summarize the available data for TSU-68. This information should be used as a guideline for this compound, but empirical validation is recommended.
Storage and Stability of TSU-68
| Formulation | Storage Temperature | Reported Stability |
| Lyophilized Powder | -20°C | Up to 3 years |
| Solution in DMSO | -20°C | Up to 1 month |
| Solution in DMSO | -80°C | Up to 1 year |
Solubility of TSU-68
| Solvent | Solubility |
| DMSO | 55 mg/mL (177.22 mM) |
| Water | Insoluble |
| Ethanol | Insoluble |
| 1% DMSO + 30% PEG + 1% Tween 80 | 28 mg/mL |
Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution
This protocol provides a general framework for assessing the stability of this compound in a specific solvent under defined storage conditions.
Objective: To determine the degradation of this compound over time in a given solvent and storage condition.
Materials:
-
This compound solid compound
-
High-purity solvent (e.g., anhydrous DMSO)
-
HPLC-grade solvents for analysis
-
Analytical HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Inert storage vials (amber glass or polypropylene)
Procedure:
-
Preparation of Stock Solution: Prepare a fresh stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system and record the chromatogram. The area of the parent compound peak at T=0 will serve as the baseline.
-
Sample Storage: Aliquot the remaining stock solution into several vials, seal them tightly, and store them under the desired conditions (e.g., 4°C, room temperature, -20°C, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve one vial from storage.
-
Sample Preparation and Analysis: Allow the vial to equilibrate to room temperature. Prepare the sample for HPLC analysis as in step 2 and record the chromatogram.
-
Data Analysis: Compare the peak area of the this compound at each time point to the peak area at T=0. Calculate the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
Visualizations
Signaling Pathways of TSU-68
TSU-68 is a multi-targeted receptor tyrosine kinase inhibitor that primarily targets VEGFR, PDGFR, and FGFR.[4][5][6][7] The following diagram illustrates the simplified signaling pathways inhibited by TSU-68.
References
Technical Support Center: Addressing Cytotoxicity of 5-Hydroxy-TSU-68 in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of 5-Hydroxy-TSU-68 in normal cells during in vitro experiments.
Disclaimer: this compound is a metabolite of TSU-68 (also known as SU6668 or Orantinib).[1] TSU-68 is a multi-targeted receptor tyrosine kinase inhibitor that primarily targets VEGFR, PDGFR, and FGFR.[2][3][4] The information provided here is based on the known mechanisms of the parent compound TSU-68 and general principles of in vitro cytotoxicity testing, as specific data on this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a metabolite of TSU-68 (SU6668), an orally active, potent inhibitor of multiple receptor tyrosine kinases (RTKs).[1] The parent compound, TSU-68, inhibits key drivers of angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[2][3][4][5] It is presumed that this compound may retain some of the inhibitory activity of the parent compound and thus affect these critical signaling pathways.
Q2: Why am I observing cytotoxicity in my normal cell line when treated with this compound?
The signaling pathways inhibited by the parent compound TSU-68 (VEGFR, PDGFR, FGFR) are not exclusive to cancer cells and play important roles in the survival, proliferation, and function of many normal cell types. Inhibition of these pathways can lead to off-target cytotoxic effects. For instance, endothelial cells rely on VEGFR signaling for survival, and fibroblasts depend on PDGFR and FGFR signaling for proliferation.
Q3: How can I differentiate between true cytotoxicity and experimental artifacts?
It is crucial to include proper controls in your experiments. High variability between replicate wells, for example, can be caused by inconsistent cell seeding or pipetting errors.[6] Issues such as the test compound's color interfering with colorimetric assays (e.g., MTT) or poor solubility leading to precipitation can also lead to inaccurate results.[7] Always include vehicle controls (medium with the same final concentration of the solvent, e.g., DMSO) to account for any solvent-induced toxicity.[8]
Q4: What is a safe starting concentration for this compound in my experiments with normal cells?
There is no universally "safe" concentration, as this is highly dependent on the specific cell type and the duration of exposure. It is recommended to perform a dose-response curve starting with a wide range of concentrations to determine the IC50 (half-maximal inhibitory concentration) for your specific normal cell line. Based on the parent compound TSU-68's activity, which shows inhibition of different kinases in the nanomolar to low micromolar range, a starting range of 0.01 µM to 100 µM for a dose-response experiment would be appropriate.[3]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Therapeutic Concentrations
If you are observing significant cell death in your normal cell line at concentrations expected to be effective against cancer cells, consider the following troubleshooting steps.
Troubleshooting Workflow for High Cytotoxicity
Caption: Troubleshooting workflow for addressing high cytotoxicity.
Issue 2: Inconsistent Results Between Different Cytotoxicity Assays
Different cytotoxicity assays measure different cellular parameters. For example, an MTT assay measures metabolic activity, while a Lactate (B86563) Dehydrogenase (LDH) assay measures membrane integrity.[6][7] Discrepancies between these assays are not uncommon.
| Assay Type | Principle | Potential for Interference by this compound | Troubleshooting Tip |
| MTT/XTT | Measures metabolic activity via mitochondrial reductase enzymes.[7] | The compound may directly reduce the tetrazolium salt or alter metabolic activity without causing cell death. | Run a cell-free control with the compound and media to check for direct reduction. Visually confirm cell death with microscopy.[7] |
| LDH Release | Measures lactate dehydrogenase released from damaged cells. | If the compound causes apoptosis without immediate membrane rupture, LDH release may be delayed. | Use a time-course experiment to capture both early and late-stage cell death. |
| ATP-based (e.g., CellTiter-Glo) | Quantifies ATP as an indicator of viable cells.[6] | The compound might interfere with the luciferase enzyme or alter cellular ATP levels independent of viability. | Ensure the lysis buffer effectively inactivates ATPases. Run controls to check for enzyme inhibition.[6] |
| Live/Dead Staining | Uses fluorescent dyes to differentiate between live and dead cells based on membrane integrity. | Generally considered a more direct measure of cell death. | Can be used to validate results from other indirect assays. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol provides a framework for determining the cytotoxic potential of this compound on a normal cell line.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well.
-
Incubate for 24 hours to allow for cell attachment and entry into the exponential growth phase.[6]
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[8]
-
Include vehicle-only controls (media with DMSO) and untreated controls (media only).
-
Remove the old medium from the cells and add 100 µL of the diluted compound or control solutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Dilute the stock solution in serum-free medium to a final working concentration of 0.5 mg/mL.[6]
-
Add 20 µL of the MTT working solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Evaluating Off-Target Kinase Inhibition in Normal Cells
This protocol can help determine if the observed cytotoxicity is due to the inhibition of VEGFR, PDGFR, or FGFR signaling.
Workflow for Evaluating Off-Target Kinase Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
How to prevent degradation of 5-Hydroxy-TSU-68 in storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive information and troubleshooting advice to prevent the degradation of 5-Hydroxy-TSU-68 during storage and experimental use. The recommendations are based on the known stability of its parent compound, TSU-68 (Orantinib, SU6668), and general principles of chemical stability for structurally related molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the structure of this compound, which contains a hydroxylated indole (B1671886) core, the primary degradation pathways are likely oxidation and photodegradation. The phenolic hydroxyl group increases the molecule's susceptibility to oxidation, while the indole ring is known to be sensitive to light.
Q2: How should I store the solid (powder) form of this compound?
A2: To ensure long-term stability, the solid form of this compound should be stored in a tightly sealed, light-resistant container at -20°C or lower. For extended storage, -80°C is recommended. It is also advisable to minimize exposure to moisture and atmospheric oxygen.
Q3: What is the best way to prepare and store stock solutions of this compound?
A3: High-concentration stock solutions should be prepared in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). To minimize the effects of repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. These aliquots should be stored in tightly sealed, light-protected vials at -80°C.
Q4: My this compound solution has changed color. What does this indicate?
A4: A change in the color of your solution, particularly a yellowing or browning, is a common indicator of chemical degradation, likely due to oxidation or photodegradation. It is strongly recommended to discard the discolored solution and prepare a fresh one from a solid stock to ensure the integrity of your experimental results.
Q5: I observe precipitation in my stock solution after thawing. What should I do?
A5: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To address this, warm the solution to room temperature and vortex gently to redissolve the compound completely before use. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. Avoid repeated freeze-thaw cycles, as this can exacerbate precipitation and degradation.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to the stability of this compound.
Issue 1: Inconsistent or Diminished Activity in Experiments
If you observe a loss of expected biological activity, it may be due to the degradation of this compound.
Troubleshooting Workflow for Activity Loss
Technical Support Center: Optimizing Treatment with 5-Hydroxy-TSU-68 (TSU-68, SU6668, Orantinib)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxy-TSU-68 (commonly known as TSU-68 or SU6668).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TSU-68?
A1: TSU-68 is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR).[1][2][3] By inhibiting these receptors, TSU-68 blocks downstream signaling pathways involved in angiogenesis, tumor growth, and metastasis.[1][3] It acts as a competitive inhibitor with respect to ATP for the kinase domains of these receptors.[2][4]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The optimal concentration of TSU-68 will vary depending on the cell line and the specific biological question. Based on published data, a good starting point for in vitro assays is in the range of 0.1 µM to 10 µM. For example, TSU-68 has been shown to inhibit the tyrosine phosphorylation of KDR (VEGFR-2) in HUVECs at concentrations as low as 0.03-0.1 µM.[2] Inhibition of FGF-induced mitogenesis in HUVECs was observed with an IC50 of 9.6 ± 0.4 µM, while VEGF-driven mitogenesis was inhibited with an IC50 of 0.34 ± 0.05 µM.[5]
Q3: How long should I treat my cells with TSU-68?
A3: Treatment duration will depend on the experimental endpoint. For signaling pathway analysis (e.g., Western blotting for receptor phosphorylation), short-term treatments of 30 minutes to a few hours may be sufficient.[6] For cell proliferation or apoptosis assays, longer treatments of 24 to 72 hours are common. In vivo studies have utilized daily administration for extended periods, such as 14 or 16 days.[7][8]
Q4: Is TSU-68 effective in vivo?
A4: Yes, numerous studies have demonstrated the in vivo efficacy of TSU-68 in various tumor xenograft models. Oral or intraperitoneal administration has been shown to significantly inhibit tumor growth and angiogenesis, and in some cases, induce regression of established tumors.[4][5][9] For instance, daily oral administration of 200 mg/kg has been used in mice bearing human colon carcinoma xenografts.[8]
Troubleshooting Guides
Problem 1: No significant inhibition of cell proliferation is observed at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Cell line insensitivity | Different cell lines exhibit varying sensitivity to RTK inhibitors. Verify the expression levels of the target receptors (VEGFR, PDGFR, FGFR) in your cell line. Consider using a positive control cell line known to be sensitive to TSU-68. |
| Suboptimal treatment duration | The effect on cell proliferation may require longer exposure. Perform a time-course experiment, testing various time points (e.g., 24, 48, 72 hours). |
| Compound degradation | Ensure proper storage and handling of the TSU-68 stock solution. Prepare fresh dilutions for each experiment from a frozen stock. |
| Serum interference | Growth factors in the serum of your cell culture medium may compete with the inhibitory effect of TSU-68. Try reducing the serum concentration or using serum-free medium for a portion of the treatment duration, if compatible with your cell line's health. |
Problem 2: High levels of cytotoxicity observed even at low concentrations.
| Possible Cause | Troubleshooting Step |
| Off-target effects | While TSU-68 is a targeted inhibitor, off-target effects can occur, especially at higher concentrations. It has been shown to inhibit other kinases like Aurora kinases B and C.[1] Perform a dose-response curve to determine the therapeutic window for your specific cell line. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. A solvent control should always be included in your experiments. |
| Cell line hypersensitivity | Some cell lines may be particularly sensitive to the inhibition of the targeted pathways. Use a lower concentration range and shorter treatment durations. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture | Ensure consistent cell passage number, confluency, and overall health. Standardize all cell culture and treatment procedures. |
| Compound precipitation | TSU-68 may precipitate in culture medium, especially at higher concentrations. Visually inspect the medium for any signs of precipitation. Consider preparing fresh dilutions immediately before use. |
| Assay variability | Optimize and validate your experimental assays to ensure reproducibility. Include appropriate positive and negative controls in every experiment. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of TSU-68
| Target | Assay Type | IC50 / Ki | Reference |
| PDGFRβ | Cell-free assay | 8 nM (Ki) | [2] |
| PDGFRβ | Kinase assay | 0.06 µM (IC50) | [1] |
| VEGFR-1 (Flt-1) | Cell-free assay | 2.1 µM (Ki) | [2] |
| VEGFR-2 (KDR/Flk-1) | Kinase assay | 2.4 µM (IC50) | [1] |
| FGFR1 | Kinase assay | 3.0 µM (IC50) | [1] |
| FGFR1 | Cell-free assay | 1.2 µM (Ki) | [2] |
| Aurora Kinase B | Kinase assay | 35 nM (IC50) | [1] |
| Aurora Kinase C | Kinase assay | 210 nM (IC50) | [1] |
| VEGF-driven HUVEC mitogenesis | Cell-based assay | 0.34 ± 0.05 µM (IC50) | [5] |
| FGF-driven HUVEC mitogenesis | Cell-based assay | 9.6 ± 0.4 µM (IC50) | [5] |
| SCF-induced MO7E cell proliferation | Cell-based assay | 0.29 µM (IC50) | [6] |
Table 2: In Vivo Dosing and Administration of TSU-68
| Animal Model | Tumor Type | Dose | Administration Route | Treatment Duration | Reference |
| Athymic Mice | Human Colon Carcinoma (HT-29, WiDr) | 200 mg/kg twice daily | Oral | 16 days | [8] |
| Athymic nu/nu Mice | Human Colon Carcinoma (HT-29) | 200 mg/kg per day | Oral | 14 days | [7] |
| Athymic Mice | Various Human Tumor Xenografts | Not specified | Oral or i.p. | Not specified | [4][5][9] |
Experimental Protocols
Protocol 1: Inhibition of Receptor Tyrosine Phosphorylation in Cell Culture
-
Cell Seeding: Plate cells (e.g., HUVECs or a tumor cell line overexpressing the target receptor) in appropriate growth medium and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce background receptor activation, serum-starve the cells for 4-24 hours in low-serum or serum-free medium, depending on the cell type.
-
TSU-68 Pre-treatment: Treat the cells with varying concentrations of TSU-68 (e.g., 0.01, 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate growth factor (e.g., VEGF, PDGF, or FGF) at a pre-determined optimal concentration for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the total protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated form of the target receptor (e.g., phospho-VEGFR2) and the total receptor.
-
Analysis: Quantify the band intensities to determine the extent of inhibition of receptor phosphorylation by TSU-68.
Protocol 2: Cell Proliferation Assay (e.g., using MTT or similar reagents)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
TSU-68 Treatment: Replace the medium with fresh medium containing a range of TSU-68 concentrations or a vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Proliferation Reagent Addition: Add the proliferation reagent (e.g., MTT) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Signal Measurement: Solubilize the formazan (B1609692) crystals (in the case of MTT) and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.
Mandatory Visualizations
Caption: TSU-68 inhibits VEGFR, PDGFR, and FGFR signaling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. abmole.com [abmole.com]
- 7. Inhibition of tyrosine kinase receptors by SU6668 promotes abnormal stromal development at the periphery of carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to TSU-68 (SU6668) in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the multi-targeted tyrosine kinase inhibitor TSU-68 (SU6668, Orantinib) in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TSU-68?
TSU-68 is an orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It competitively binds to the ATP-binding pocket of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs).[1][2][3][4] By inhibiting these receptors, TSU-68 blocks downstream signaling pathways involved in angiogenesis, tumor cell proliferation, and survival.
Q2: We are observing a decrease in the efficacy of TSU-68 in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
Acquired resistance to TSU-68, like other tyrosine kinase inhibitors (TKIs), can arise from several mechanisms. The most common include:
-
Activation of Bypass Signaling Pathways: Cancer cells can upregulate alternative RTKs that are not inhibited by TSU-68. These alternative receptors can then reactivate critical downstream survival pathways like PI3K/AKT and MAPK/ERK, rendering the inhibition of VEGFR/PDGFR/FGFR ineffective.[5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by ABCB1) and breast cancer resistance protein (BCRP, encoded by ABCG2), can actively pump TSU-68 out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in the Tumor Microenvironment: In in vivo models, changes in the tumor microenvironment, such as increased pericyte coverage of tumor blood vessels, can reduce the sensitivity of the vasculature to anti-angiogenic therapies like TSU-68.
Q3: How can we experimentally confirm the mechanism of resistance in our cell line?
To elucidate the resistance mechanism, a series of experiments are recommended:
-
Confirm Resistance: Perform a cell viability assay (e.g., MTT assay) to compare the IC50 value of TSU-68 in your suspected resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.
-
Investigate Bypass Pathways: Use western blotting to analyze the phosphorylation status of key downstream signaling proteins (e.g., p-AKT, p-ERK) in the presence and absence of TSU-68 in both sensitive and resistant cells. Persistent phosphorylation in resistant cells suggests the activation of a bypass pathway.
-
Assess Drug Efflux: Utilize a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-gp) in a flow cytometry-based efflux assay. Increased efflux of the dye in resistant cells indicates a potential role for these transporters.
-
Identify the Specific Bypass Pathway or Efflux Pump: Use siRNA to systematically knock down candidate RTKs or ABC transporters in the resistant cells and then re-assess their sensitivity to TSU-68.
Troubleshooting Guides
Problem 1: TSU-68 is no longer effective at inhibiting cell proliferation.
Possible Cause 1: Development of a resistant cell population.
-
Troubleshooting Steps:
-
Verify IC50 Shift: As a first step, perform a dose-response experiment using an MTT assay to determine the IC50 of TSU-68 in your current cell line and compare it to the IC50 of the original, sensitive parental line. A rightward shift in the dose-response curve and a higher IC50 value are indicative of resistance.
-
Isolate Clonal Populations: If you suspect a heterogeneous population, perform single-cell cloning to isolate and expand individual clones. Test the TSU-68 sensitivity of each clone to identify resistant populations.
-
Possible Cause 2: Degradation of the TSU-68 compound.
-
Troubleshooting Steps:
-
Check Compound Integrity: Ensure that your stock solution of TSU-68 has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
-
Prepare Fresh Solution: Prepare a fresh stock solution of TSU-68 from a new vial and repeat the cell viability experiment.
-
Problem 2: Western blot shows persistent downstream signaling (p-AKT, p-ERK) in the presence of TSU-68.
Possible Cause: Activation of a bypass signaling pathway.
-
Troubleshooting Steps:
-
Broad RTK Phosphorylation Screen: Use a phospho-RTK array to perform a broad screen of the phosphorylation status of multiple RTKs in your resistant cells compared to the sensitive parental cells. This can help identify upregulated alternative RTKs.
-
siRNA-mediated Knockdown: Once a candidate bypass RTK is identified, use siRNA to specifically knock down its expression in the resistant cells.
-
Re-evaluate TSU-68 Sensitivity: After confirming knockdown, perform a cell viability assay to see if the cells have been re-sensitized to TSU-68.
-
Combination Therapy Simulation: Treat the resistant cells with a combination of TSU-68 and a specific inhibitor of the identified bypass pathway to see if this restores sensitivity.
-
Problem 3: Suspected involvement of drug efflux pumps.
Possible Cause: Overexpression of ABC transporters.
-
Troubleshooting Steps:
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of common ABC transporter genes (e.g., ABCB1, ABCG2) in resistant and sensitive cells.
-
Protein Expression Analysis: Perform a western blot to confirm the increased protein expression of the corresponding ABC transporters.
-
Functional Efflux Assay: Conduct a flow cytometry-based assay using a fluorescent substrate of the suspected transporter (e.g., Rhodamine 123 for P-gp). Compare the fluorescence intensity in resistant and sensitive cells in the presence and absence of a known inhibitor of that transporter (e.g., verapamil (B1683045) for P-gp).
-
Re-sensitization with Efflux Pump Inhibitors: Treat the resistant cells with a combination of TSU-68 and an ABC transporter inhibitor to see if this restores sensitivity in a cell viability assay.
-
Data Presentation
Table 1: Hypothetical IC50 Values for TSU-68 in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | TSU-68 IC50 (µM) | Resistance Factor (Fold Change) |
| Parental Sensitive Cells | 2.5 | 1 |
| TSU-68 Resistant Cells | 25.0 | 10 |
Table 2: Example qRT-PCR Data for ABC Transporter Expression.
| Gene | Parental Cells (Relative Expression) | Resistant Cells (Relative Expression) | Fold Change |
| ABCB1 | 1.0 | 15.2 | 15.2 |
| ABCG2 | 1.2 | 1.5 | 1.25 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for determining the IC50 value of TSU-68.
Materials:
-
96-well cell culture plates
-
TSU-68 stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of TSU-68 in complete medium. Remove the medium from the wells and add 100 µL of the TSU-68 dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Plot the percentage of cell viability versus the log of the TSU-68 concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for p-AKT (Ser473)
This protocol is for assessing the activation of the PI3K/AKT pathway.
Materials:
-
6-well cell culture plates
-
TSU-68
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-AKT Ser473, anti-total AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with TSU-68 at the desired concentration for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody against p-AKT (Ser473) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.
Protocol 3: siRNA Transfection
This protocol is for the transient knockdown of a target gene.
Materials:
-
6-well cell culture plates
-
siRNA targeting the gene of interest and a non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine)
-
Serum-free medium (e.g., Opti-MEM)
-
Complete cell culture medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so that they are 30-50% confluent at the time of transfection.
-
Complex Formation:
-
In one tube, dilute the siRNA in serum-free medium.
-
In another tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free complete medium.
-
Incubation: Incubate the cells for 24-72 hours at 37°C.
-
Validation of Knockdown: After incubation, harvest the cells and validate the knockdown of the target gene by qRT-PCR or western blotting.
-
Subsequent Experiments: Once knockdown is confirmed, the transfected cells can be used in subsequent experiments, such as a cell viability assay with TSU-68.
Visualizations
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression [bio-protocol.org]
- 3. Guidelines for transfection of siRNA [qiagen.com]
- 4. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acquired resistance to molecularly targeted therapies for cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to VEGFR Inhibitors: TSU-68 (Orantinib) vs. Other Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vascular endothelial growth factor receptor (VEGFR) inhibitor TSU-68 (Orantinib) against other prominent VEGFR inhibitors, including Sorafenib, Sunitinib, and Pazopanib. While this guide aims to draw a comparison with 5-Hydroxy-TSU-68, a known metabolite of TSU-68, a thorough search of publicly available scientific literature and databases did not yield quantitative data on its specific biological activity or inhibitory concentrations. Therefore, the comparative data presented herein focuses on the parent compound, TSU-68.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1] Consequently, VEGFR inhibitors have become a cornerstone of targeted cancer therapy.[1] TSU-68 (also known as Orantinib or SU6668) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor that targets VEGFR, platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR).[2][3] This guide will delve into a data-driven comparison of TSU-68 with other established VEGFR inhibitors, focusing on their in vitro potency, in vivo efficacy, and the signaling pathways they modulate.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for TSU-68 and other selected VEGFR inhibitors against key tyrosine kinases. These values indicate the potency of the inhibitors, with lower values signifying greater potency.
| Inhibitor | Target Kinase | IC50 (µM) | Ki (µM) |
| TSU-68 (Orantinib) | VEGFR-1 (Flt-1) | 2.1[4] | 2.1[5] |
| VEGFR-2 (KDR/Flk-1) | 2.4[6] | - | |
| PDGFRβ | 0.06[6] | 0.008[4][5] | |
| FGFR1 | 3.0[6] | 1.2[4][5] | |
| Sorafenib | VEGFR-2 | 0.09[7] | - |
| PDGFRβ | 0.057[7] | - | |
| B-Raf | 0.022[7] | - | |
| c-Raf | 0.006[7] | - | |
| Sunitinib | VEGFR-2 | 0.08[8] | - |
| PDGFRβ | 0.002[8] | - | |
| c-Kit | - | - | |
| Pazopanib | VEGFR-1 | 0.01[9] | - |
| VEGFR-2 | 0.03[9] | - | |
| VEGFR-3 | 0.047[9] | - | |
| PDGFRβ | 0.084[9] | - | |
| c-Kit | 0.14[9] | - |
In Vivo Antitumor Activity
The antitumor efficacy of TSU-68 has been evaluated in various preclinical models. Oral administration of TSU-68 has been shown to significantly inhibit the growth of a diverse range of human tumor xenografts, including glioma, melanoma, lung, colon, ovarian, and epidermoid cancers.[3] In a hepatic metastasis model of human colon cancer, TSU-68 treatment significantly reduced liver weight compared to the control group.
Signaling Pathways and Mechanism of Action
VEGFR inhibitors exert their anti-cancer effects by blocking the signaling cascades that promote angiogenesis and tumor cell proliferation. Upon binding of VEGF to its receptor, a signaling cascade is initiated, leading to endothelial cell proliferation, migration, and survival. TSU-68 and other inhibitors in this class act as ATP-competitive inhibitors, preventing the autophosphorylation of the receptor and subsequent downstream signaling.
VEGFR Signaling Pathway and Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of VEGFR inhibitors. Below are generalized protocols for key experiments.
Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Protocol:
-
Plate Preparation: Coat a 96-well plate with a substrate specific for the kinase of interest (e.g., a peptide or protein that is a known substrate for VEGFR-2).
-
Compound Addition: Add serial dilutions of the test compounds (e.g., TSU-68, Sorafenib) to the wells. Include a vehicle control (e.g., DMSO).
-
Kinase Reaction: Add the purified recombinant kinase (e.g., VEGFR-2) and ATP to initiate the phosphorylation reaction. Incubate at a controlled temperature for a specific period.
-
Detection: Stop the reaction and detect the level of substrate phosphorylation. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the incorporation of radiolabeled ATP.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Kinase Inhibition Assay Workflow.
Cell Proliferation Assay
This assay assesses the effect of the inhibitors on the growth and viability of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., human umbilical vein endothelial cells - HUVECs, or various tumor cell lines) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control.
-
Incubation: Incubate the plates for a period of 48-72 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or MTS, or a luminescence-based assay like CellTiter-Glo. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 or GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
In Vivo Tumor Growth Inhibition Study
This study evaluates the efficacy of the compounds in a living organism, typically using mouse xenograft models.
Protocol:
-
Tumor Cell Implantation: Inject human tumor cells subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and administer the test compounds (e.g., TSU-68, Sorafenib) or a vehicle control. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will depend on the compound's properties.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each compound.
In Vivo Tumor Growth Inhibition Workflow.
Conclusion
TSU-68 (Orantinib) is a potent, multi-targeted inhibitor of key angiogenic receptor tyrosine kinases, demonstrating significant anti-tumor activity in preclinical models. Its inhibitory profile against VEGFR, PDGFR, and FGFR positions it as a valuable tool for cancer research and a potential therapeutic agent. While a direct comparison with its metabolite, this compound, is not possible due to the current lack of publicly available data, the comprehensive analysis of TSU-68 against other established VEGFR inhibitors like Sorafenib, Sunitinib, and Pazopanib provides a solid framework for understanding its relative potency and potential clinical utility. Further research into the biological activity of this compound is warranted to fully elucidate the pharmacological profile of TSU-68 and its metabolites.
References
- 1. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. abmole.com [abmole.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A phase I pharmacokinetic study of TSU-68 (a multiple tyrosine kinase inhibitor of VEGFR-2, FGF and PDFG) in combination with S-1 and oxaliplatin in metastatic colorectal cancer patients previously treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Angiogenic Activity of TSU-68
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic properties of 5-Hydroxy-TSU-68, the primary metabolite of TSU-68 (also known as SU6668 or Orantinib), with other prominent multi-targeted anti-angiogenic agents. Given that the majority of preclinical data exists for the parent compound, this guide will focus on TSU-68, a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). Its performance is benchmarked against Sorafenib, Sunitinib (B231), and Pazopanib, three FDA-approved tyrosine kinase inhibitors with similar mechanisms of action.
Mechanism of Action: Targeting Key Angiogenesis Pathways
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This process is primarily driven by the activation of receptor tyrosine kinases (RTKs) on the surface of endothelial cells. TSU-68 and its comparators exert their anti-angiogenic effects by competitively inhibiting the ATP-binding sites of key RTKs, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[1] The primary targets of these inhibitors are:
-
VEGFRs: Essential for VEGF-mediated angiogenesis, a central pathway in tumor neovascularization.
-
PDGFRs: Play a crucial role in the recruitment of pericytes and smooth muscle cells, which stabilize newly formed blood vessels.
-
FGFRs: Involved in endothelial cell proliferation and migration, and can serve as a resistance pathway to anti-VEGF therapies.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the inhibitory activity of TSU-68, Sorafenib, Sunitinib, and Pazopanib against various receptor tyrosine kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values, are compiled from various in vitro kinase assays.
| Target Kinase | TSU-68 (SU6668) | Sorafenib | Sunitinib | Pazopanib |
| VEGFR-1 (Flt-1) | Ki: 2.1 µM | IC50: 15 nM | Ki: 2 nM | IC50: 10 nM |
| VEGFR-2 (KDR) | IC50: 70 nM | IC50: 90 nM | Ki: 9 nM | IC50: 30 nM |
| VEGFR-3 (Flt-4) | - | IC50: 20 nM | Ki: 8 nM | IC50: 47 nM |
| PDGFRβ | Ki: 8 nM | IC50: 57 nM | Ki: 2 nM | IC50: 84 nM |
| FGFR1 | Ki: 1.2 µM | - | - | IC50: 140 nM |
| c-Kit | IC50: 0.1-1 µM | IC50: 68 nM | Ki: 1 nM | IC50: 74 nM |
| B-Raf | - | IC50: 22 nM | - | - |
Data compiled from multiple sources. Values should be considered as representative, as they can vary based on assay conditions.
In Vitro Anti-Angiogenic Activity
The inhibitory effects of these compounds on endothelial cell functions crucial for angiogenesis are compared in the table below.
| Assay | TSU-68 (SU6668) | Sorafenib | Sunitinib | Pazopanib |
| HUVEC Proliferation (VEGF-induced) | IC50: 0.34 µM | Inhibits proliferation | Potently inhibits proliferation | Potently inhibits proliferation |
| VEGFR-2 Phosphorylation in cells | Inhibited at 0.03-10 µM | Inhibits phosphorylation | Potently inhibits phosphorylation | IC50: ~8 nM |
| Endothelial Tube Formation | Inhibits formation | Inhibits formation | Inhibits formation at ≥10 nM | Inhibits formation |
In Vivo Anti-Tumor and Anti-Angiogenic Efficacy
The following table summarizes the effects of TSU-68 and its comparators on tumor growth and angiogenesis in preclinical xenograft models.
| Compound | Dose and Schedule | Tumor Model | Key Findings |
| TSU-68 (SU6668) | 200 mg/kg, p.o., b.i.d. | Human Colon Cancer (HT-29, WiDr) | Significant inhibition of subcutaneous tumor growth and liver metastasis.[1] |
| Sorafenib | 40 or 80 mg/kg, p.o., daily | Anaplastic Thyroid Carcinoma | Significant inhibition of tumor growth and angiogenesis.[2] |
| Sunitinib | 80 mg/kg, p.o., 5 days on/2 off | Glioblastoma (U87MG) | 74% reduction in microvessel density; prolonged survival.[3] |
| Pazopanib | 100 mg/kg, p.o., daily | Non-Small Cell Lung Cancer | Effective inhibition of tumor growth and metastasis.[4] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by TSU-68 and its alternatives.
References
- 1. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sorafenib inhibits the angiogenesis and growth of orthotopic anaplastic thyroid carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pazopanib diminishes non-small cell lung cancer (NSCLC) growth and metastases in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of TSU-68 (Orantinib), Parent Compound of 5-Hydroxy-TSU-68, Effects in Diverse Tumor Models
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-tumor effects of TSU-68 (also known as SU6668 and Orantinib), the parent compound of 5-Hydroxy-TSU-68. Due to a lack of specific experimental data on the this compound metabolite, this document focuses on the well-documented efficacy of TSU-68 across various preclinical and clinical tumor models. TSU-68 is a multi-targeted receptor tyrosine kinase inhibitor with significant anti-angiogenic and anti-tumor properties.
Mechanism of Action
TSU-68 functions as a competitive inhibitor of ATP at the kinase domain of several receptor tyrosine kinases (RTKs) crucial for tumor growth and angiogenesis.[1][2] Its primary targets are the receptors for Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF).[1][3] By simultaneously blocking these signaling pathways, TSU-68 effectively inhibits endothelial cell proliferation and migration, leading to a reduction in tumor vascularization and subsequent tumor growth.[4]
Below is a diagram illustrating the signaling pathways targeted by TSU-68.
Caption: TSU-68 inhibits key signaling pathways in angiogenesis.
In Vitro Efficacy
Biochemical and cellular assays have demonstrated the potent inhibitory activity of TSU-68 against its target kinases. The following table summarizes the in vitro inhibitory concentrations (IC50 and Ki) of TSU-68.
| Target Kinase | Assay Type | Inhibitory Concentration | Reference |
| PDGFRβ | Cell-free | Ki: 8 nM | [2][5] |
| FGFR1 | Cell-free | Ki: 1.2 µM | [2][5] |
| Flk-1 (VEGFR2) | Cell-free | Ki: 2.1 µM | [1][2][5] |
| c-kit | Cellular | IC50: 0.1-1 µM | [2] |
| VEGF-driven Mitogenesis (HUVECs) | Cellular | IC50: 0.34 µM | [2] |
| FGF-driven Mitogenesis (HUVECs) | Cellular | IC50: 9.6 µM | [2] |
In Vivo Anti-Tumor Activity
TSU-68 has demonstrated significant anti-tumor and anti-angiogenic effects in a broad range of human tumor xenograft models in athymic mice. Oral administration of TSU-68 resulted in tumor growth inhibition and, in some cases, regression of established tumors.[1]
| Tumor Model | Cell Line | Administration | Dosage | Outcome | Reference |
| Glioma | C6 | Oral | 75-200 mg/kg/day | Tumor growth inhibition, suppression of angiogenesis | [2] |
| Melanoma | A375 | Oral | 75-200 mg/kg/day | Tumor growth inhibition | [2] |
| Lung Cancer | H460, Calu-6 | Oral | 75-200 mg/kg/day | Tumor growth inhibition | [2] |
| Colon Cancer | Colo205, HT29 | Oral | 75-200 mg/kg/day | Tumor growth inhibition, decreased vessel permeability | [2] |
| Ovarian Cancer | SKOV3TP5 | Oral | 75-200 mg/kg/day | Tumor growth inhibition | [2] |
| Epidermoid Cancer | - | Oral | - | Significant growth inhibition | [1] |
| Colon Cancer (Liver Metastasis) | HT-29, WAV-I | Oral | 200 mg/kg twice daily | Significantly reduced liver weights | [4] |
Clinical Validation
Clinical trials have been conducted to evaluate the safety and efficacy of TSU-68, primarily in patients with advanced solid tumors, including hepatocellular carcinoma (HCC) and metastatic colorectal cancer (mCRC).
| Clinical Trial Phase | Cancer Type | Treatment Regimen | Key Findings | Reference |
| Phase I | Advanced Solid Tumors | TSU-68 monotherapy (200-1200 mg/m² bid) | Tolerable dose determined to be 800 mg/m² or less bid. Tumor shrinkage observed in one NSCLC patient. | [6] |
| Phase I | Advanced NSCLC | TSU-68 + Carboplatin/Paclitaxel | Combination was safe and showed promising antitumor activity. | [1] |
| Phase I/II | Advanced HCC | TSU-68 monotherapy (200 or 400 mg bid) | Evaluated safety and efficacy. | [7] |
| Phase II | HCC (post-TACE) | TSU-68 vs. Placebo | TSU-68 was well tolerated and showed marginally significant efficacy in prolonging progression-free survival. | |
| Phase I | Advanced HCC | TSU-68 + S-1 | Combination was well tolerated with favorable efficacy. Recommended dose: 400 mg/day TSU-68 + 100 mg/m² S-1. | [8] |
| Phase I | Metastatic Colorectal Cancer | TSU-68 + S-1/Oxaliplatin (B1677828) (SOX) | Combination was generally well tolerated. Recommended dose of TSU-68 was 200 mg bid. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of TSU-68.
In Vitro Kinase Assays
Objective: To determine the inhibitory activity of TSU-68 against specific receptor tyrosine kinases.
-
Method: Enzyme-linked immunosorbent assays (ELISAs) were utilized to measure the autophosphorylation of purified recombinant kinase domains (e.g., PDGFRβ, FGFR1, Flk-1/VEGFR2).
-
Procedure: Kinases were incubated with ATP and a substrate in the presence of varying concentrations of TSU-68. The extent of phosphorylation was quantified using an anti-phosphotyrosine antibody.
-
Analysis: IC50 values, representing the concentration of TSU-68 required to inhibit 50% of the kinase activity, were calculated.[2]
Cell-Based Proliferation Assays
Objective: To assess the effect of TSU-68 on the proliferation of endothelial cells stimulated by growth factors.
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.
-
Procedure: HUVECs were cultured in the presence of VEGF or FGF with or without various concentrations of TSU-68. Cell proliferation was measured after a set incubation period using methods such as MTT or BrdU incorporation assays.
-
Analysis: The concentration of TSU-68 that inhibits cell proliferation by 50% (IC50) was determined.[2]
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of TSU-68 in animal models.
-
Animal Model: Athymic (nu/nu) mice are typically used.
-
Procedure: Human tumor cells are implanted subcutaneously or orthotopically into the mice. Once tumors reach a palpable size, mice are randomized into control and treatment groups. TSU-68 is administered orally at specified doses and schedules. Tumor volume is measured regularly.
-
Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. At the end of the study, tumors may be excised for histological and immunohistochemical analysis to assess angiogenesis (e.g., microvessel density).[1][2]
The following diagram outlines a typical workflow for in vivo xenograft studies.
Caption: Workflow for in vivo evaluation of TSU-68 efficacy.
Conclusion
The available data strongly supports the activity of TSU-68, the parent compound of this compound, as a potent inhibitor of key angiogenic pathways. Its efficacy has been demonstrated across a wide range of preclinical tumor models and further validated in clinical trials. While direct experimental data on this compound is limited, the extensive research on TSU-68 provides a solid foundation for understanding the potential therapeutic applications of this class of compounds in oncology. Further investigation into the specific activity and metabolic profile of this compound is warranted to fully elucidate its contribution to the overall anti-tumor effect.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. A phase I pharmacokinetic study of TSU-68 (a multiple tyrosine kinase inhibitor of VEGFR-2, FGF and PDFG) in combination with S-1 and oxaliplatin in metastatic colorectal cancer patients previously treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TSU-68 (Orantinib) and Other Multi-Kinase Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the multi-kinase inhibitor TSU-68 (also known as SU6668 and Orantinib) against other prominent multi-kinase inhibitors: Sunitinib (B231), Sorafenib (B1663141), Regorafenib, and Pazopanib. This document focuses on their mechanism of action, kinase inhibition profiles, and preclinical efficacy, supported by experimental data and detailed methodologies to aid in research and development.
Note on 5-Hydroxy-TSU-68: While this analysis was intended to include this compound, a known metabolite of TSU-68, a comprehensive search of publicly available data did not yield sufficient preclinical information on its specific inhibitory activities or efficacy. Therefore, this comparison focuses on the parent compound, TSU-68.
Mechanism of Action and Target Profiles
TSU-68 and the comparator drugs are all orally available small molecule kinase inhibitors that target multiple receptor tyrosine kinases (RTKs) involved in key cancer-related processes, primarily angiogenesis and tumor cell proliferation. Their principal targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs). By inhibiting these kinases, these compounds disrupt the signaling cascades that drive the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
TSU-68 (Orantinib) is a multi-targeted RTK inhibitor with potent activity against PDGFRβ, VEGFR1 (Flt-1), and FGFR1.[1][2] It acts as an ATP-competitive inhibitor at the kinase domain of these receptors.
Sunitinib is a multi-kinase inhibitor that targets VEGFRs, PDGFRs, c-KIT, FMS-like tyrosine kinase 3 (FLT3), and the receptor for macrophage colony-stimulating factor (CSF-1R).[3]
Sorafenib inhibits the RAF/MEK/ERK signaling pathway by targeting RAF kinases (C-RAF, B-RAF, and mutant B-RAF) and also inhibits VEGFRs and PDGFRs.
Regorafenib , a structural analogue of Sorafenib, has a broad kinase inhibition profile that includes VEGFRs, TIE2, PDGFR-β, FGFR, c-KIT, and RET.
Pazopanib is a potent inhibitor of VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[4]
Quantitative Data Presentation
The following tables summarize the available quantitative data for the in vitro kinase inhibitory activity and in vivo anti-tumor efficacy of TSU-68 and the comparator multi-kinase inhibitors. It is important to note that these values are compiled from various sources and may not be from direct head-to-head comparisons under identical experimental conditions, which can lead to variability.
Table 1: In Vitro Kinase Inhibitory Activity (IC50/Ki in nM)
| Kinase Target | TSU-68 (Orantinib) | Sunitinib | Sorafenib | Regorafenib | Pazopanib |
| VEGFR1 (Flt-1) | 2100 (Ki)[1] | 13[5] | - | 13[5] | 10[4] |
| VEGFR2 (KDR/Flk-1) | - | 43 (IC50)[6] | 90 (IC50)[5] | 4.2 (murine) (IC50)[5] | 30[4] |
| VEGFR3 | - | - | 20 (IC50)[5] | 46 (murine) (IC50)[5] | 47[4] |
| PDGFRβ | 8 (Ki)[1] | 2 (IC50)[5] | 57 (IC50)[5] | 22 (IC50)[5] | 84[4] |
| FGFR1 | 1200 (Ki)[1] | - | - | - | 74[4] |
| c-Kit | 100-1000 (IC50)[7] | - | 68 (IC50)[5] | 7 (IC50)[5] | 140[4] |
| B-Raf | - | - | 22 (IC50)[5] | 28 (IC50)[5] | - |
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (%) | Source |
| TSU-68 | C6 glioma | 75 mg/kg/day | Significant | [8] |
| HT-29 colon carcinoma | 200 mg/kg, b.i.d. | Significant | [7] | |
| Sunitinib | SK-N-BE(2) neuroblastoma | 20 mg/kg/day | ~51% | [9] |
| RENCA renal carcinoma | 60 mg/kg/day | Significant | [10] | |
| Sorafenib | Human HCC | 50 mg/kg/day | Significant | [11] |
| UM-SCC-74A HNSCC | 10 mg/kg | Significant | [2] | |
| Regorafenib | H129 hepatoma | 10 mg/kg/day | Significant | [12] |
| Pazopanib | - | - | - | - |
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways targeted by TSU-68 and other multi-kinase inhibitors.
References
- 1. Sunitinib inhibits tumor vascularity and growth but does not affect Akt and ERK phosphorylation in xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sorafenib enhances the anti-tumor effects of chemo-radiation treatment by down-regulating ERCC-1 and XRCC-1 DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects | PLOS One [journals.plos.org]
- 7. Regorafenib versus cabozantinb as second-line treatment after sorafenib for unresectable hepatocellular carcinoma: matching-adjusted indirect comparison analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ab-science.com [ab-science.com]
- 9. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fundaciongist.org [fundaciongist.org]
- 11. Comparing the efficacy of sunitinib with sorafenib in xenograft models of human hepatocellular carcinoma: mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
A Researcher's Guide to Control Experiments for Studying 5-Hydroxy-TSU-68 and Other Multi-Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and conducting control experiments to evaluate the efficacy and specificity of 5-Hydroxy-TSU-68, a metabolite of the multi-targeted tyrosine kinase inhibitor TSU-68 (Orantinib, SU6668). The experimental protocols and comparative data herein are intended to serve as a valuable resource for researchers investigating angiogenesis, cell proliferation, and related signaling pathways.
TSU-68 is a known inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[1][2] While the specific biological activity of its metabolite, this compound, is not extensively documented in publicly available literature, this guide provides the necessary tools to characterize its activity and compare it with its parent compound and other well-established multi-kinase inhibitors.
Comparative Analysis of Multi-Kinase Inhibitors
To rigorously assess the biological effects of this compound, it is essential to compare its performance against a panel of control compounds. This includes its parent compound, TSU-68, as well as other multi-kinase inhibitors with overlapping and distinct target profiles.
Positive Controls:
-
TSU-68 (Orantinib, SU6668): As the parent compound, TSU-68 is the most critical positive control. It serves as a direct benchmark for the activity of this compound.
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that targets VEGFR and PDGFR, among others.[3][4][5]
-
Sorafenib: A multi-kinase inhibitor that targets Raf kinases, VEGFR, and PDGFR.[3][6]
Negative Controls:
-
Vehicle Control (e.g., DMSO): The solvent used to dissolve the inhibitors should be used as a negative control to account for any effects of the vehicle on the experimental system.
-
Structurally Similar, Inactive Compound (Ideal but often unavailable): The ideal negative control is a molecule structurally related to the test compound but lacking inhibitory activity against the target kinases. The lack of a commercially available, confirmed inactive analog of TSU-68 necessitates a primary reliance on vehicle controls.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the reported inhibitory activities (IC50/Ki) of TSU-68 and selected positive control compounds against their primary kinase targets. Researchers should aim to experimentally determine the corresponding values for this compound to facilitate a direct comparison.
Table 1: In Vitro Kinase Inhibitory Activity (IC50/Ki in nM)
| Compound | VEGFR1 (Flt-1) | VEGFR2 (KDR/Flk-1) | PDGFRβ | FGFR1 |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| TSU-68 (Orantinib) | 2100[7] | 2400[8] | 8[2][9] | 1200[7] |
| Sunitinib | - | 80[3] | 2[3] | >10-fold selective for VEGFR/PDGFR[4] |
| Sorafenib | 26 | 90 | 57 | - |
Table 2: Cellular Inhibitory Activity (IC50 in µM)
| Compound | Cell Line | Target Pathway Inhibition |
| This compound | Data to be determined | Data to be determined |
| TSU-68 (Orantinib) | HUVEC (VEGF-stimulated) | 0.34[2] |
| TSU-68 (Orantinib) | NIH-3T3 (PDGF-stimulated) | 0.03-0.1[2] |
| Sunitinib | HUVEC (VEGF-stimulated) | 0.04[5] |
| Sunitinib | NIH-3T3 (PDGF-stimulated) | 0.039[4] |
| Sorafenib | Various Cancer Cell Lines | Varies by cell line |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound, TSU-68, Sunitinib, Sorafenib, and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 values.
Western Blot for Receptor Tyrosine Kinase Phosphorylation
This method is used to assess the inhibitory effect of the compounds on the autophosphorylation of VEGFR, PDGFR, and FGFR.
Protocol:
-
Cell Culture and Starvation: Culture cells (e.g., HUVECs for VEGFR, NIH-3T3 for PDGFR/FGFR) to 80-90% confluency. Starve the cells in serum-free medium for 12-24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound, TSU-68, positive controls, and vehicle control for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF, PDGF, or FGF) for 5-10 minutes to induce receptor phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-p-VEGFR2, anti-p-PDGFRβ, anti-p-FGFR1) overnight at 4°C.[10][11][12]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against the total receptor and a loading control (e.g., GAPDH or β-actin) to normalize the data.[11]
In Vitro Kinase Assay (ATP Competition)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol:
-
Reaction Setup: In a microplate, combine the purified kinase (e.g., recombinant VEGFR2, PDGFRβ, or FGFR1), a suitable substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound, TSU-68, positive controls, and a vehicle control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The ATP concentration should be near the Km value for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., ADP-Glo™, Z'-LYTE™, or radiometric assays).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 values.
Mandatory Visualizations
Signaling Pathway Inhibition
Caption: Inhibition of key angiogenic signaling pathways by TSU-68 and its analogs.
Experimental Workflow for Kinase Inhibition Assessment
Caption: A generalized workflow for the experimental evaluation of kinase inhibitors.
Logical Framework for Control Experiments
Caption: The logical relationship and necessity of various controls in kinase inhibitor research.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Sorafenib inhibits vascular endothelial cell proliferation stimulated by anaplastic thyroid cancer cells regardless of BRAF mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. adooq.com [adooq.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Unveiling the Molecular Targets of 5-Hydroxy-TSU-68: A Comparative Analysis
Executive Summary
TSU-68 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs). Its inhibitory action on these key drivers of angiogenesis and tumor cell proliferation has positioned it as a significant anti-cancer agent. Sunitinib is another multi-targeted RTK inhibitor with a similar target profile, providing a relevant benchmark for comparison. This guide presents a detailed comparison of the reported inhibitory activities of TSU-68 and Sunitinib against their primary molecular targets. While 5-Hydroxy-TSU-68 is a known metabolite of TSU-68, specific data on its kinase inhibition profile is currently unavailable.
Comparative Analysis of Molecular Targets
The following tables summarize the in vitro inhibitory activities of TSU-68 and Sunitinib against key receptor tyrosine kinases. This quantitative data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, allows for a direct comparison of their potencies.
Table 1: Inhibitory Activity against Primary Angiogenesis-Related Kinases
| Compound | Target | IC50 (nM) | Ki (nM) |
| TSU-68 (SU6668) | VEGFR-2 (KDR/Flk-1) | 2400[1] | 2100[2][3] |
| PDGFRβ | 60[1] | 8[2] | |
| FGFR1 | 3040 | 1200 | |
| Sunitinib (SU11248) | VEGFR-2 (Flk-1) | 80 | 9 |
| PDGFRβ | 2 | 8 | |
| FGFR1 | - | >10-fold less selective than for VEGFR2/PDGFRβ |
Table 2: Broader Kinase Inhibition Profile
| Compound | Additional Targets Inhibited | Notable Targets Not Inhibited |
| TSU-68 (SU6668) | c-Kit | EGFR |
| Sunitinib (SU11248) | c-Kit, FLT3, CSF-1R, RET | - |
Note: A lower IC50 or Ki value indicates greater potency. Direct comparison of absolute values across different studies should be made with caution due to variations in experimental conditions.
Signaling Pathways and Experimental Workflows
To understand the biological context of these molecular targets, it is crucial to visualize the signaling pathways they regulate. Similarly, understanding the experimental workflows used to determine these targets is essential for evaluating the data.
Caption: Simplified signaling pathways of VEGFR, PDGFR, and FGFR and the inhibitory action of TSU-68 and Sunitinib.
Caption: General workflow for an in vitro biochemical kinase assay to determine inhibitor potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize receptor tyrosine kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the in vitro potency of an inhibitor against a specific kinase.
-
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2, PDGFRβ, FGFR1).
-
Kinase-specific substrate (e.g., poly(Glu,Tyr) 4:1).
-
ATP (radiolabeled [γ-³³P]-ATP or for non-radioactive assays, unlabeled ATP).
-
Kinase reaction buffer (typically containing HEPES, MgCl₂, MnCl₂, DTT, and BSA).
-
Test compound (e.g., TSU-68, Sunitinib) serially diluted in DMSO.
-
96-well or 384-well assay plates.
-
Phosphoric acid (for stopping the reaction in radiometric assays).
-
Filter paper (for capturing phosphorylated substrate in radiometric assays).
-
Scintillation counter or luminescence/fluorescence plate reader.
-
-
Procedure:
-
A reaction mixture is prepared containing the purified kinase, substrate, and kinase buffer in each well of the assay plate.
-
The test compound at various concentrations is added to the wells. A control with no inhibitor is included.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
The reaction is terminated, for example, by adding a stop solution like phosphoric acid.
-
The amount of phosphorylated substrate is quantified. In radiometric assays, this involves spotting the reaction mixture onto filter paper, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter. In non-radiometric assays, detection can be based on luminescence (e.g., ADP-Glo assay) or fluorescence (e.g., TR-FRET).
-
The percentage of inhibition for each compound concentration is calculated relative to the control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of an inhibitor on the proliferation of cancer cell lines.
-
Materials:
-
Cancer cell line (e.g., human umbilical vein endothelial cells - HUVECs, or tumor cell lines).
-
Complete cell culture medium.
-
Test compound (e.g., TSU-68) serially diluted in culture medium.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells receive medium with vehicle (e.g., DMSO) only.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
MTT solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution.
-
The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration.
-
Conclusion
TSU-68 and Sunitinib are both potent multi-targeted receptor tyrosine kinase inhibitors with significant activity against key drivers of tumor angiogenesis and proliferation, namely VEGFRs and PDGFRs. While TSU-68 shows strong inhibition of PDGFRβ, Sunitinib demonstrates more potent inhibition of both VEGFR-2 and PDGFRβ in the low nanomolar range. The broader kinase profile of Sunitinib also includes other important cancer-related targets such as c-Kit and FLT3.
Crucially, there is a notable absence of publicly available data on the specific molecular targets and inhibitory potency of this compound. As a primary metabolite of TSU-68, its pharmacological activity is of significant interest for a comprehensive understanding of the in vivo efficacy and potential toxicity of its parent compound. Further research is required to elucidate the kinase inhibition profile of this compound and to enable a direct comparison with TSU-68 and other relevant inhibitors. Such data would be invaluable for drug development professionals in optimizing therapeutic strategies and understanding the complete pharmacological profile of TSU-68 and its metabolites.
References
Head-to-Head Comparison: TSU-68 (Orantinib) vs. Sunitinib in Preclinical Cancer Models
A detailed evaluation of two multi-targeted tyrosine kinase inhibitors, providing researchers with comparative data on their mechanism of action, efficacy, and safety profiles, supported by experimental protocols.
This guide provides a comprehensive head-to-head comparison of two prominent multi-targeted receptor tyrosine kinase (RTK) inhibitors: TSU-68 (also known as Orantinib or SU6668) and sunitinib (B231). It is important to note that 5-Hydroxy-TSU-68 is a metabolite of TSU-68. Due to the limited availability of direct comparative data for this compound, this guide will focus on the parent compound, TSU-68, for a robust comparison with sunitinib. Both agents are recognized for their anti-angiogenic and anti-tumor properties, primarily through the inhibition of key signaling pathways involved in cancer progression.
Mechanism of Action: Targeting Key Angiogenic and Proliferative Pathways
Both TSU-68 and sunitinib are orally available, small-molecule inhibitors that competitively block the ATP-binding site of multiple RTKs. This inhibition disrupts crucial signaling cascades responsible for tumor angiogenesis, cell proliferation, and survival.
TSU-68 (Orantinib) primarily targets:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs)
-
Fibroblast Growth Factor Receptors (FGFRs)[1]
Sunitinib exhibits a broader inhibitory profile, targeting:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs)
-
Platelet-Derived Growth Factor Receptors (PDGFRs)[3]
-
Stem Cell Factor Receptor (c-KIT)[3]
-
FMS-like Tyrosine Kinase 3 (FLT3)
-
Colony-Stimulating Factor 1 Receptor (CSF-1R)
-
Glial Cell Line-Derived Neurotrophic Factor Receptor (RET)
The simultaneous inhibition of these receptors by both agents leads to a potent anti-tumor effect by cutting off the blood supply to the tumor and directly inhibiting cancer cell growth.
Caption: Inhibition of key signaling pathways by TSU-68 and sunitinib.
In Vitro Efficacy: A Comparative Look at Kinase Inhibition
The potency of TSU-68 and sunitinib against their respective kinase targets is a critical determinant of their anti-tumor activity. The following table summarizes their inhibitory activity (IC50/Ki values) from various biochemical assays.
| Kinase Target | TSU-68 (Orantinib) | Sunitinib |
| VEGFR1 (Flt-1) | Ki: 2.1 µM | IC50: 2 nM |
| VEGFR2 (KDR/Flk-1) | IC50: 80 nM | IC50: 80 nM |
| PDGFRβ | Ki: 8 nM | IC50: 2 nM |
| FGFR1 | Ki: 1.2 µM | >10-fold less selective than for VEGFR/PDGFR |
| c-KIT | IC50: 0.1-1 µM | Inhibits |
| FLT3 | - | IC50: 250 nM (wild-type) |
| Note: IC50 and Ki values are compiled from multiple sources and assay conditions may vary. "-" indicates data not readily available. |
In Vivo Anti-Tumor Activity: Evidence from Preclinical Models
Both TSU-68 and sunitinib have demonstrated significant anti-tumor efficacy in a variety of human tumor xenograft models in mice.
| Compound | Cancer Type | Model System | Dosage and Administration | Key Findings |
| TSU-68 (Orantinib) | Colon Cancer | HT-29 Xenograft | 200 mg/kg, oral, twice daily | Significant inhibition of subcutaneous tumor growth and liver metastasis. |
| Glioma, Melanoma, Lung, Ovarian | Various Xenografts | Oral or i.p. | Significant tumor growth inhibition. | |
| Sunitinib | Renal Cell Carcinoma | 786-O Xenograft | - | Established a sunitinib-resistant xenograft model. |
| Pancreatic Cancer | BxPC-3 Xenograft | 30 mg/kg | Significant delay in tumor growth. | |
| Note: This table presents a selection of in vivo studies and is not exhaustive. |
Pharmacokinetics and Safety Profile
Pharmacokinetic and safety data from early-phase clinical trials provide insights into the clinical behavior of these compounds.
| Parameter | TSU-68 (Orantinib) | Sunitinib |
| Administration | Oral, twice daily | Oral, once daily |
| Metabolism | - | Primarily by CYP3A4 to an active metabolite (SU12662). |
| Half-life | - | Sunitinib: ~40-60 hours; SU12662: ~80-110 hours. |
| Common Adverse Events (Grade 1-2) | Urinary/feces discoloration, diarrhea, fatigue, anorexia, abdominal/chest pain, edema. | Fatigue, nausea, vomiting, diarrhea. |
| Dose-Limiting Toxicities (DLT) | Grade 3 hiccup, palmar-plantar erythrodysesthesia syndrome, Grade 2 neutropenia at 400 mg b.i.d. | - |
| Note: "-" indicates data not readily available in the searched sources. |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Methodology:
-
Reagent Preparation: Purified recombinant human kinases (e.g., as GST-fusion proteins) and a specific peptide substrate (e.g., poly(Glu, Tyr) for tyrosine kinases) are prepared.
-
Plate Preparation: 96-well microtiter plates are coated with the peptide substrate. Excess binding sites are blocked with a solution like Bovine Serum Albumin (BSA).
-
Inhibitor Preparation: The test compound (TSU-68 or sunitinib) is serially diluted to a range of concentrations.
-
Kinase Reaction: The purified kinase enzyme is added to the wells containing the various concentrations of the inhibitor. The phosphorylation reaction is initiated by the addition of ATP.
-
Detection: After incubation, the reaction is stopped. The level of substrate phosphorylation is quantified using methods such as a mobility shift assay or a fluorescence polarization assay.
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Cell Culture: Human tumor cells are cultured in vitro.
-
Tumor Implantation: A specific number of tumor cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The test compound is administered (e.g., orally via gavage) at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
Caption: Workflow for a typical in vivo xenograft study.
Conclusion
Both TSU-68 (Orantinib) and sunitinib are potent multi-targeted tyrosine kinase inhibitors with significant anti-angiogenic and anti-tumor activities. While they share common targets in the VEGFR and PDGFR families, sunitinib demonstrates a broader kinase inhibition profile, which may contribute to its efficacy in a wider range of tumor types but also potentially to a different side-effect profile. The preclinical data presented in this guide highlights the therapeutic potential of both compounds and provides a foundation for further comparative studies to delineate their distinct pharmacological properties. The detailed experimental protocols offer a standardized approach for researchers to conduct their own comparative evaluations.
References
In Vivo Validation of 5-Hydroxy-TSU-68's Mechanism of Action: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in publicly accessible data regarding the in vivo validation of 5-Hydroxy-TSU-68's mechanism of action. While its parent compound, TSU-68 (also known as SU6668 and Orantinib), has been extensively studied, specific in vivo efficacy, pharmacokinetic, and pharmacodynamic data for its 5-hydroxy metabolite are not available in the public domain.
This guide, therefore, focuses on the well-documented in vivo validation of TSU-68, providing a framework for the type of experimental data required for a comparative analysis. The information presented here on TSU-68 serves as a benchmark and a proxy for understanding the potential therapeutic application and mechanism of a hydroxylated active metabolite.
TSU-68: A Multi-Targeted Tyrosine Kinase Inhibitor
TSU-68 is a potent, orally bioavailable small molecule inhibitor of several receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and growth, primarily targeting:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs)
-
Platelet-Derived Growth Factor Receptors (PDGFRs)
-
Fibroblast Growth Factor Receptors (FGFRs)
Its mechanism of action revolves around the inhibition of these signaling pathways, leading to anti-angiogenic and anti-tumor effects.
Signaling Pathway Targeted by TSU-68
Caption: TSU-68 inhibits key signaling pathways involved in tumor growth and angiogenesis.
Comparative In Vivo Performance of TSU-68
While a direct comparison with this compound is not possible, the following tables summarize the in vivo anti-tumor efficacy of TSU-68 in various preclinical xenograft models. This data provides a benchmark for the expected performance of a potentially active metabolite.
Table 1: In Vivo Anti-Tumor Efficacy of TSU-68 in Human Tumor Xenograft Models
| Tumor Model | Dosing Regimen | Outcome | Reference |
| C6 Glioma | 75 mg/kg/day | Significant tumor growth inhibition and suppression of tumor angiogenesis. | [1] |
| HT29 Colon Carcinoma | 200 mg/kg, twice daily | Significant inhibition of subcutaneous tumor growth and reduced liver metastasis. | [2] |
| A375, Colo205, H460, Calu-6, C6, SF763T, SKOV3TP5 | 75-200 mg/kg | Broad-spectrum tumor growth inhibition. | [1] |
| Rabbit VX2 Liver Tumor | 200 mg/kg/day | Augmented the effect of chemotherapeutic infusion. | [3] |
Note: The table presents a summary of findings. For detailed quantitative data, please refer to the cited literature.
Experimental Protocols for In Vivo Validation
The following are detailed methodologies for key experiments typically used to validate the in vivo mechanism of action of anti-angiogenic and anti-tumor agents like TSU-68. These protocols would be essential for any future in vivo studies of this compound.
Human Tumor Xenograft Model
-
Cell Culture: Human tumor cell lines (e.g., HT29 colon carcinoma, C6 glioma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Athymic nude mice (nu/nu) or SCID mice, typically 6-8 weeks old, are used.
-
Tumor Implantation: A suspension of 1 x 10^6 to 1 x 10^7 tumor cells in a sterile medium or PBS is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. TSU-68 or the test compound is administered orally (via gavage) or intraperitoneally at specified doses and schedules. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers, calculated using the formula: (length x width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and processed for further analysis.
Immunohistochemistry for Microvessel Density
-
Tissue Preparation: Excised tumors are fixed in formalin, embedded in paraffin, and sectioned.
-
Staining: Tumor sections are stained with an antibody against an endothelial cell marker, such as CD31.
-
Quantification: The number of microvessels is counted in several high-power fields to determine the microvessel density (MVD).
Western Blot Analysis for Target Inhibition
-
Protein Extraction: Protein lysates are prepared from excised tumor tissues.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against phosphorylated and total VEGFR, PDGFR, or downstream signaling molecules (e.g., Akt, ERK).
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescence detection system are used to visualize the protein bands.
Pharmacokinetic Analysis
-
Drug Administration: A single dose of the test compound is administered to animals.
-
Blood Sampling: Blood samples are collected at various time points post-dosing via tail vein or cardiac puncture.
-
Plasma Preparation: Plasma is separated by centrifugation.
-
Drug Concentration Measurement: The concentration of the parent drug and its metabolites in plasma is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Parameter Calculation: Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2), are calculated.
Experimental Workflow
Caption: A typical experimental workflow for the in vivo validation of an anti-tumor agent.
Conclusion
The in vivo validation of TSU-68 demonstrates its potent anti-angiogenic and anti-tumor activities across a range of preclinical models.[2] The experimental protocols outlined provide a standard framework for assessing the efficacy and mechanism of action of such targeted therapies. While direct comparative data for this compound is currently unavailable in the scientific literature, the extensive research on its parent compound, TSU-68, offers valuable insights into the potential biological activities of its metabolites. Future research is warranted to isolate and characterize this compound and evaluate its in vivo performance to determine its contribution to the overall therapeutic effect of TSU-68. Such studies would be crucial for a complete understanding of the drug's metabolism and activity profile.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-Hydroxy-TSU-68: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for 5-Hydroxy-TSU-68, a tyrosine kinase inhibitor also known as SU6668. Due to the limited availability of specific disposal protocols for this compound, the following procedures are based on general best practices for the handling and disposal of potentially hazardous kinase inhibitors.
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety guidelines before proceeding with any disposal.
Core Safety and Handling Protocols
Prior to disposal, adherence to proper handling procedures is essential to minimize exposure and ensure a safe laboratory environment. Kinase inhibitors, as a class of compounds, may possess carcinogenic, genotoxic, or embryo-fetal toxicity.[1] Therefore, stringent safety measures are required.
Personal Protective Equipment (PPE) and Handling:
| Item | Specification | Rationale |
| Gloves | Chemical-resistant | To prevent skin contact. |
| Lab Coat | Standard | To protect clothing and skin from contamination. |
| Eye Protection | Safety glasses or goggles | To shield eyes from splashes or airborne particles. |
| Ventilation | Well-ventilated area or fume hood | To minimize inhalation of any dust or aerosols.[2] |
When handling the solid form of this compound, avoid the creation of dust. For solutions, prevent splashing and aerosolization. Always wash hands thoroughly after handling.
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and contaminated media, in a designated and compatible hazardous waste container.
-
Ensure the waste container is made of a material that is resistant to the solvents used to dissolve the compound.
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound" and its CAS number (if available).
-
Indicate that it is "Hazardous Waste."
-
Include the date of accumulation and the name of the principal investigator or lab group.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[2]
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with all necessary information about the waste stream.
-
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste, which is applicable to this compound.
Experimental Protocols
This document does not cite specific experimental protocols. The provided guidance is based on general safety and chemical handling principles. For detailed methodologies related to the use of this compound, researchers should refer to relevant published literature and established in-house standard operating procedures.
By following these guidelines, researchers and laboratory personnel can ensure the safe handling and proper disposal of this compound, contributing to a secure and environmentally conscious research environment.
References
Personal protective equipment for handling 5-Hydroxy-TSU-68
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for the handling of 5-Hydroxy-TSU-68, a derivative of the multi-targeted receptor tyrosine kinase inhibitor TSU-68 (Orantinib, SU6668). As a potent, biologically active small molecule, this compound should be handled with a high degree of caution by trained personnel only. This guide is intended for researchers, scientists, and drug development professionals to minimize exposure risk and ensure a safe laboratory environment.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on the known properties of its parent compound, TSU-68, and general safety protocols for potent kinase inhibitors.
Hazard Identification and Personal Protective Equipment (PPE)
Due to its classification as a potent kinase inhibitor, this compound should be presumed to be hazardous. Potential routes of exposure include inhalation of powder, skin or eye contact, and ingestion. The recommended personal protective equipment (PPE) varies based on the laboratory activity being performed. A multi-layered approach to PPE is mandatory.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Two pairs of nitrile gloves (double-gloving). - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or dedicated non-absorbent lab coat. - Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Containment: Class II biological safety cabinet. |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. |
Quantitative Data Summary
| Property | Value (for TSU-68) | Reference/Note |
| Molecular Formula | C₁₈H₁₈N₂O₃ | - |
| Molecular Weight | 310.35 g/mol | - |
| Solubility | Insoluble in Ethanol and Water; ≥15.5 mg/mL in DMSO | [1] |
| Observed Adverse Reactions (Human Clinical Trials) | Tumor pain, rash, hypertension, arrhythmia, anemia, thrombocytopenia, fatigue, abdominal pain, diarrhea, anorexia, edema. | [1][2][3] |
| Maximum Tolerated Dose (Human Clinical Trials) | 200 mg twice daily in combination therapy. | [3] |
Operational and Disposal Plans
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
Handling and Experimental Use Protocol
-
Designated Area: All work with this compound, both in solid and solution form, must be conducted in a designated and clearly marked area.
-
Fume Hood Usage: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Spill Response Protocol
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify laboratory personnel and the safety officer.
-
Secure: Restrict access to the spill area.
-
PPE: Don appropriate PPE, including a respirator, double gloves, lab coat, and chemical splash goggles.
-
Containment: For solid spills, gently cover with absorbent pads. For liquid spills, absorb with appropriate spill control materials.
-
Cleanup: Carefully collect all contaminated materials into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous chemical waste.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.
Visualized Workflows and Relationships
Safe Handling Workflow
The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Risk Assessment and Mitigation Logic
This diagram illustrates the logical relationship between risk assessment and the implementation of control measures when working with this compound.
References
- 1. A multicenter phase II study of TSU-68, a novel oral multiple tyrosine kinase inhibitor, in patients with metastatic breast cancer progressing despite prior treatment with an anthracycline-containing regimen and taxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I pharmacokinetic study of TSU-68 (a multiple tyrosine kinase inhibitor of VEGFR-2, FGF and PDFG) in combination with S-1 and oxaliplatin in metastatic colorectal cancer patients previously treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
